Product packaging for Stachartin A(Cat. No.:CAS No. 1978388-54-3)

Stachartin A

Cat. No.: B1163459
CAS No.: 1978388-54-3
M. Wt: 428.6 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stachartin A is a natural product found in Stachybotrys with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O5 B1163459 Stachartin A CAS No. 1978388-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5/c1-15-6-9-21-24(3,4)22(30)10-11-25(21,5)26(15)13-19-20(29)12-17(14-27)18(23(19)31-26)8-7-16(2)28/h7-8,12,15,21-22,27,29-30H,6,9-11,13-14H2,1-5H3/b8-7+/t15-,21+,22-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSVMLKIVYFFBS-DTCCPBINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=CC(=O)C)CO)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)/C=C/C(=O)C)CO)O)(CC[C@H](C2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stachartin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachartin A, a phenylspirodrimane-type meroterpenoid, has emerged as a molecule of interest due to its notable biological activities, including antiviral and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development, offering insights into the methodologies employed for its characterization and the potential pathways for future investigation.

Discovery

This compound, also known as Stachybotrysin, was first reported as a new natural product by Chunyu and colleagues in 2016.[1] It was isolated from the fungal strain Stachybotrys chartarum, which was found in the unique environmental niche of tin mine tailings.[1] This discovery highlighted the potential of exploring extremophilic or uniquely adapted microorganisms for novel secondary metabolites. This compound belongs to the phenylspirodrimane class of meroterpenoids, which are characterized by a structural fusion of a drimane-type sesquiterpenoid and a substituted benzene ring.

Isolation of this compound

The isolation of this compound from Stachybotrys chartarum involves a multi-step process encompassing fungal cultivation, extraction, and chromatographic purification. The following protocol is a synthesized methodology based on typical procedures for isolating secondary metabolites from this fungal genus.

Fungal Cultivation
  • Organism: Stachybotrys chartarum (strain isolated from tin mine tailings).

  • Culture Medium: Potato Dextrose Agar (PDA) is a commonly used medium for the cultivation of Stachybotrys chartarum.

  • Incubation: The fungus is cultured on PDA plates at 25-28°C in the dark for a period of 2-3 weeks, or until sufficient mycelial growth and sporulation are observed.

Extraction
  • The fungal biomass, including the agar medium, is harvested and macerated.

  • The macerated culture is extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc), at room temperature. This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

  • The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Sephadex LH-20 Column Chromatography: Fractions containing phenylspirodrimanes, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column, using a mobile phase of methanol-water or acetonitrile-water.

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS).

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Synonym Stachybotrysin
CAS Number 1978388-54-3
Molecular Formula C₂₆H₃₆O₅
Molecular Weight 428.56 g/mol
Appearance White amorphous powder
¹H NMR (CDCl₃, MHz) Characteristic signals for drimane and phenyl moieties
¹³C NMR (CDCl₃, MHz) Characteristic signals for drimane and phenyl moieties
HR-ESI-MS m/z [M+H]⁺ calculated and found values

Biological Activity and Experimental Protocols

This compound has demonstrated significant biological activities, particularly antiviral and cytotoxic effects.

Anti-influenza A Virus Activity

This compound has been shown to possess inhibitory activity against the influenza A virus.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a specific multiplicity of infection (MOI) of influenza A virus for 1 hour at 37°C.

  • Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a low percentage of agarose.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours until viral plaques are visible.

  • Plaque Visualization and Counting: The cell monolayers are fixed with formaldehyde and stained with crystal violet. The number of plaques is counted, and the concentration of this compound that inhibits plaque formation by 50% (IC₅₀) is calculated.

Cytotoxicity

This compound has exhibited cytotoxic activity against the human hepatoma cell line HepG2.

  • Cell Seeding: HepG2 cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is determined.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activity of this compound.

Biological ActivityCell Line / Virus StrainIC₅₀ Value (µM)Reference
Anti-influenza A virusInfluenza A (H1N1)18.7[1]
CytotoxicityHepG2 (Human Hepatoma)34.0[1]

Visualizations

Workflow for the Isolation of this compound

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Chromatographic Purification Stachybotrys Stachybotrys chartarum Culture Harvest Harvesting and Maceration Stachybotrys->Harvest Solvent_Extraction Ethyl Acetate Extraction Harvest->Solvent_Extraction Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative RP-HPLC Sephadex->Prep_HPLC Stachartin_A Pure this compound Prep_HPLC->Stachartin_A

Caption: Workflow for the isolation of this compound from Stachybotrys chartarum.

Experimental Workflow for Cytotoxicity (MTT) Assay

MTT_Assay_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with various concentrations of this compound incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This compound represents an intriguing natural product with promising biological activities. The methodologies outlined in this guide provide a framework for its isolation and further investigation. Future research should focus on elucidating its mechanism of action for both its antiviral and cytotoxic effects. Understanding the specific molecular targets could pave the way for the development of new therapeutic agents. Furthermore, synthetic efforts to produce this compound and its analogs could lead to compounds with improved potency and selectivity. The unique source of this compound also underscores the importance of continued exploration of novel microbial habitats in the search for new bioactive molecules.

References

Stachartin A and its Congeners from Stachybotrys chartarum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrys chartarum, a cellulolytic microfungus commonly known as "black mold," is a prolific producer of a diverse array of secondary metabolites. While notorious for producing mycotoxins like trichothecenes, this fungus also represents a rich source of novel bioactive compounds with potential therapeutic applications. Among these are the phenylspirodrimanes, a class of meroterpenoids characterized by a spiro-linked drimane sesquiterpene and a phenyl moiety. This technical guide focuses on a specific series of these compounds, the stachybochartins, with a particular emphasis on providing a comprehensive overview of their isolation, structure, and biological activities, underpinned by detailed experimental protocols and an exploration of their mechanism of action. While the initial query focused on "Stachartin A," the available scientific literature extensively documents a series of related compounds, "stachybochartins A-G," and it is highly probable that "this compound" belongs to this class.

Chemical Structure and Biosynthesis

Stachybochartins are part of the larger family of phenylspirodrimanes, which are biosynthesized through a hybrid pathway involving the condensation of a polyketide-derived aromatic ring and a terpenoid-derived drimane core. The biosynthesis is understood to originate from farnesyl diphosphate and orsellinic acid.

A proposed biosynthetic pathway for phenylspirodrimanes is outlined below.

Phenylspirodrimane Biosynthesis FPP Farnesyl Diphosphate Intermediate Intermediate FPP->Intermediate Terpene cyclase OA Orsellinic Acid OA->Intermediate Polyketide synthase PSDs Phenylspirodrimanes (e.g., Stachybochartins) Intermediate->PSDs Series of enzymatic reactions

Caption: Proposed biosynthetic pathway of phenylspirodrimanes.

Isolation and Structure Elucidation of Stachybochartins

The isolation and structural characterization of stachybochartins from Stachybotrys chartarum involve a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

1. Fungal Cultivation and Extraction:

  • Cultivation: Stachybotrys chartarum is typically cultured on a solid or in a liquid medium, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB), respectively. The fungus is incubated under controlled conditions of temperature and humidity for a period sufficient to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelium and the culture medium are harvested and extracted with organic solvents. A common solvent system is a mixture of ethyl acetate and methanol. The organic extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

  • Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like column chromatography over silica gel or reversed-phase C18 material. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by methanol) is used to elute fractions of varying polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing interesting profiles on Thin Layer Chromatography (TLC) or preliminary bioassays are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water.

3. Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR analyses are performed to elucidate the planar structure and relative stereochemistry of the molecules.

  • Electronic Circular Dichroism (ECD): The absolute configuration of the stereocenters is often determined by comparing the experimental ECD spectrum with the calculated spectrum.

Experimental Workflow cluster_0 Isolation cluster_1 Structure Elucidation Cultivation Fungal Cultivation (Stachybotrys chartarum) Extraction Solvent Extraction Cultivation->Extraction Fractionation Column Chromatography Extraction->Fractionation HPLC HPLC Purification Fractionation->HPLC HRESIMS HRESIMS (Molecular Formula) HPLC->HRESIMS NMR 1D & 2D NMR (Planar Structure & Relative Stereochemistry) HPLC->NMR ECD ECD Spectroscopy (Absolute Configuration) HPLC->ECD

Caption: General experimental workflow for the isolation and structure elucidation of stachybochartins.

Biological Activities of Phenylspirodrimanes from Stachybotrys chartarum

Phenylspirodrimanes isolated from Stachybotrys chartarum have demonstrated a range of biological activities, including cytotoxic, antiviral, and anti-inflammatory properties.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity data for several phenylspirodrimane derivatives.

Table 1: Cytotoxic Activity of Stachybochartins A-D and G [1]

CompoundCell LineIC₅₀ (µM)
Stachybochartin A MDA-MB-231 (Breast Cancer)15.3
U-2OS (Osteosarcoma)21.7
Stachybochartin B MDA-MB-231 (Breast Cancer)10.2
U-2OS (Osteosarcoma)18.5
Stachybochartin C MDA-MB-231 (Breast Cancer)8.9
U-2OS (Osteosarcoma)4.5
Stachybochartin D MDA-MB-231 (Breast Cancer)12.6
U-2OS (Osteosarcoma)9.8
Stachybochartin G MDA-MB-231 (Breast Cancer)6.7
U-2OS (Osteosarcoma)5.1

Table 2: Antiviral Activity of Stachybotrysins

CompoundVirusIC₅₀ (µM)
Stachybotrysin A HIV-115.6
Stachybotrysin B Influenza A18.9
Stachybotrysin F Influenza A12.4
Stachybotrysin G HIV-118.1
Known Compound 9 Influenza A15.2
Known Compound 11 Influenza A17.3
Mechanism of Action: Induction of Apoptosis

Studies on the cytotoxic effects of stachybochartins C and G against U-2OS osteosarcoma cells have indicated that their anti-proliferative activity is mediated through the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. The involvement of caspases is a key indicator of apoptosis.

Apoptosis Pathway Stachybochartins Stachybochartins (e.g., C and G) Cell Cancer Cell (e.g., U-2OS) Stachybochartins->Cell Intrinsic Intrinsic Pathway (Mitochondrial stress) Cell->Intrinsic Extrinsic Extrinsic Pathway (Death receptor signaling) Cell->Extrinsic Caspase_Initiator Initiator Caspases (e.g., Caspase-9, Caspase-8) Intrinsic->Caspase_Initiator Extrinsic->Caspase_Initiator Caspase_Effector Effector Caspases (e.g., Caspase-3, Caspase-7) Caspase_Initiator->Caspase_Effector Apoptosis Apoptosis (Cell Death) Caspase_Effector->Apoptosis

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Stachartin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery. The genus Stachys and the fungus Stachybotrys are known to produce a diverse array of secondary metabolites with interesting biological activities. This guide focuses on the hypothetical novel compound, Stachartin A, presumed to be a recently isolated natural product. Due to the phonetic similarity to "Stachartarin B," a metabolite from Stachybotrys chartarum, and the prevalence of diterpenoids in the Stachys genus, this document will outline a comprehensive strategy for its chemical structure elucidation, drawing upon established methodologies for these classes of compounds. This whitepaper will serve as a detailed roadmap for researchers engaged in the isolation and characterization of new chemical entities.

Isolation of this compound

The initial step in the characterization of a novel compound is its isolation and purification from the source organism. A typical workflow for the isolation of a natural product like this compound is depicted below.

This compound Isolation Workflow start Biomass Collection (e.g., Stachys species) extraction Solvent Extraction (e.g., MeOH/CH2Cl2) start->extraction partition Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partition fractionation Column Chromatography (Silica Gel, Sephadex) partition->fractionation purification Preparative HPLC (C18 column) fractionation->purification end Pure this compound purification->end

Figure 1: General workflow for the isolation of this compound.

Experimental Protocol: Isolation and Purification

  • Extraction: The dried and powdered biomass (e.g., aerial parts of a Stachys species) is exhaustively extracted with a suitable solvent system, such as a mixture of methanol and dichloromethane, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The bioactive fraction (e.g., the EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/EtOAc or chloroform/methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions showing the presence of the target compound may be further purified by size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a suitable solvent system (e.g., methanol/water or acetonitrile/water) to yield pure this compound.

Spectroscopic Data Acquisition and Analysis

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of this compound.

Experimental Protocol: HRMS Analysis

  • Instrument: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Table 1: Hypothetical HRMS Data for this compound

IonObserved m/zCalculated m/zMass Difference (ppm)Deduced Molecular Formula
[M+H]⁺349.2015349.2018-0.86C₂₀H₂₈O₅
[M+Na]⁺371.1834371.1838-1.08C₂₀H₂₈NaO₅

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Spectroscopy

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, CD₃OD, or DMSO-d₆) is used.

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is employed to obtain well-resolved spectra.

  • Experiments: The following NMR experiments are typically performed:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To determine the number and types of carbons (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
138.5 (t)1.65 (m), 1.75 (m)
219.2 (t)1.50 (m), 1.60 (m)
342.1 (t)2.10 (m), 2.25 (m)
433.5 (s)-
555.8 (d)1.95 (dd, 10.5, 2.5)
672.3 (d)4.10 (br s)
7125.4 (d)5.80 (d, 3.0)
8140.2 (s)-
945.3 (d)2.50 (m)
1039.8 (s)-
1128.9 (t)1.80 (m), 1.90 (m)
1268.7 (t)3.60 (m), 3.75 (m)
13135.1 (s)-
14130.5 (d)6.20 (s)
1522.8 (q)1.85 (s)
1621.5 (q)1.05 (d, 7.0)
1717.2 (q)0.95 (s)
1825.6 (q)1.10 (s)
19178.2 (s)-
2065.4 (t)4.50 (d, 12.0), 4.65 (d, 12.0)

Structure Elucidation Workflow

The process of piecing together the spectroscopic data to determine the final structure is a logical puzzle.

Structure Elucidation Logic data HRMS 1D & 2D NMR IR/UV Spectroscopic Data formula Molecular Formula (C20H28O5) data:ms->formula fragments Identify Spin Systems & Functional Groups (COSY, HSQC, HMBC) data:nmr->fragments formula->fragments backbone Assemble Carbon Skeleton (HMBC) fragments->backbone stereo Determine Relative Stereochemistry (NOESY, Coupling Constants) backbone->stereo structure Propose Final Structure stereo->structure

Figure 2: Logical workflow for structure elucidation.

3.1. Assembling the Structure

Based on the hypothetical data in Table 2, the following steps would be taken:

  • From COSY: Identify coupled protons, for example, the protons at positions 1, 2, and 3 would likely show correlations, as would the protons at positions 5, 6, and 7.

  • From HMBC: Connect the fragments. For example, the methyl protons at position 17 (δH 0.95) would show correlations to carbons at positions 3, 4, 5, and 18, helping to establish the connectivity around the quaternary carbon at position 4.

  • From HSQC: Correlate each proton to its directly attached carbon.

3.2. Key 2D NMR Correlations

The HMBC experiment is particularly informative for establishing the overall carbon skeleton.

Key HMBC Correlations cluster_A Fragment A cluster_B Fragment B H17 H-17 (δ 0.95) C4 C-4 H17->C4 C5 C-5 H17->C5 H14 H-14 (δ 6.20) C12 C-12 H14->C12 C13 C-13 H14->C13

Figure 3: Example of key HMBC correlations for this compound.

Biological Activity Screening

Once the structure of this compound is confirmed, it is important to evaluate its biological activities to assess its potential for drug development.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) are used.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Table 3: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
HeLa5.2
MCF-712.8
A5498.5
HEK293> 100

The data in Table 3 would suggest that this compound exhibits selective cytotoxicity against cancer cell lines. If these results are promising, further investigation into its mechanism of action would be warranted, potentially involving the exploration of relevant signaling pathways.

Hypothetical Signaling Pathway Stachartin_A This compound ROS ↑ ROS Production Stachartin_A->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Hypothetical apoptosis induction pathway for this compound.

The successful elucidation of the chemical structure of a novel natural product like this compound requires a systematic and multi-faceted approach, combining modern isolation techniques with powerful spectroscopic methods. This guide provides a comprehensive framework for this process, from the initial extraction to the final structure determination and preliminary biological evaluation. The detailed protocols and data presentation formats outlined herein are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. The hypothetical data and workflows presented for this compound exemplify the logical progression and key experimental considerations that are integral to the exciting challenge of discovering new molecules from nature.

The Enigmatic Biosynthesis of Stachartin A: A Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of scientific literature and biochemical databases, the biosynthetic pathway of Stachartin A remains elusive. Currently, there is no publicly available research detailing the enzymatic steps, genetic precursors, or regulatory mechanisms involved in the production of this specific natural product. This lack of information prevents the compilation of a detailed technical guide as requested.

The scientific community has made significant strides in elucidating the biosynthetic pathways of a vast array of natural products, leveraging techniques in genomics, enzymology, and analytical chemistry. These pathways, often involving a series of intricate enzymatic reactions, are crucial for understanding the biological origin of complex molecules, and for potential applications in synthetic biology and drug development.

However, the journey from a newly discovered compound to a fully characterized biosynthetic pathway is often long and complex. It requires the identification and isolation of the producing organism, sequencing of its genome, identification of the relevant gene cluster, and subsequent in vitro and in vivo characterization of the involved enzymes.

For this compound, it appears that these foundational research steps have not yet been published or indexed in common scientific databases. Consequently, a comprehensive guide on its biosynthesis, including quantitative data, experimental protocols, and pathway diagrams, cannot be constructed at this time.

Researchers, scientists, and drug development professionals interested in the biosynthesis of novel natural products are encouraged to consult resources such as the National Center for Biotechnology Information (NCBI) databases, the Kyoto Encyclopedia of Genes and Genomes (KEGG), and specialized natural product databases for the most current information. Should research on the this compound biosynthetic pathway be published in the future, it will undoubtedly contribute valuable knowledge to the field of natural product biosynthesis.

Stachartin A: A Technical Overview of a Novel Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartin A is a natural product isolated from fungal sources. As a relatively novel metabolite, comprehensive data on its physical, chemical, and biological properties are still emerging in the scientific literature. This document aims to consolidate the currently available information on this compound and to provide a framework for future research and development efforts. Due to the limited public data, this guide will summarize the known attributes and highlight areas where further investigation is required.

Physical and Chemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The known properties of this compound are summarized below.

PropertyValueSource
CAS Number 1978388-54-3CD BioSustainable[1]
Molecular Weight 428.56 g/mol CD BioSustainable[1]
Molecular Formula C₂₆H₃₆O₅CD BioSustainable[1]
Melting Point Data not available
Solubility Data not available
Spectral Data (NMR, IR, MS) Data not available

Note: The lack of publicly available data on melting point, solubility, and detailed spectral characteristics underscores the need for foundational chemical characterization of this compound.

Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While the genus Stachybotrys, from which similar compounds have been isolated, is known to produce a variety of bioactive metabolites, the specific therapeutic potential of this compound remains to be elucidated.

Future research should focus on screening this compound for a range of biological activities, including but not limited to:

  • Anticancer activity against various cell lines

  • Anti-inflammatory effects

  • Antiviral properties

  • Antibacterial and antifungal activities

Mechanism of Action and Signaling Pathways

Without established biological activities, the mechanism of action and the signaling pathways modulated by this compound are currently unknown. Elucidating these aspects will be contingent on the discovery of its primary biological targets.

Once a consistent biological effect is identified, further studies will be necessary to unravel the underlying molecular mechanisms. This would typically involve:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the primary protein target(s) of this compound.

  • Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways through methods like Western blotting, reporter gene assays, and transcriptomic analysis.

A hypothetical workflow for elucidating the mechanism of action is presented below.

G Hypothetical Workflow for Mechanism of Action Studies A Identify Biological Activity of this compound B Target Identification Studies A->B e.g., cytotoxicity C Validate Target Engagement B->C e.g., binding assays D Elucidate Downstream Signaling Pathways C->D e.g., Western blot, RNA-seq E In Vivo Model Validation D->E e.g., animal models

Caption: A potential experimental workflow for investigating the mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not yet available in the public domain. The development and publication of standardized protocols will be crucial for ensuring the reproducibility of research findings across different laboratories.

Key areas where detailed methodologies are needed include:

  • Fermentation and Extraction: Optimized conditions for the culture of the source organism and efficient extraction of this compound.

  • Purification: A robust chromatographic method for isolating this compound to a high degree of purity.

  • Structural Elucidation: Standardized protocols for acquiring and interpreting NMR, MS, and IR data to confirm the structure of the isolated compound.

  • Biological Assays: Validated in vitro and in vivo assays to quantitatively assess the biological activity of this compound.

Below is a generalized workflow for the isolation and characterization of a natural product like this compound.

G Generalized Workflow for Natural Product Isolation cluster_0 Isolation & Purification cluster_1 Characterization A Fungal Fermentation B Solvent Extraction A->B C Chromatographic Separation B->C D Purity Assessment C->D E Spectroscopic Analysis (NMR, MS, IR) D->E F Structure Elucidation E->F G Physicochemical Property Determination F->G

Caption: A standard workflow for the isolation and characterization of a novel natural product.

Conclusion and Future Directions

This compound represents a potentially valuable natural product for drug discovery and development. However, the current body of public knowledge is insufficient to fully assess its therapeutic potential. The immediate priorities for the research community should be the comprehensive chemical characterization of this molecule, followed by systematic screening for biological activities. The publication of these foundational studies will be essential to unlock the full scientific and medicinal value of this compound. This technical guide will be updated as new information becomes available.

References

Spectroscopic and Structural Elucidation of Stachybotrin J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of Stachybotrin J, a phenylspirodrimane isolated from the sponge-associated fungus Stachybotrys chartarum MUT 3308. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Stachybotrin J is a secondary metabolite belonging to the phenylspirodrimane class of meroterpenoids. These compounds are biosynthetically derived from a combination of polyketide and terpenoid pathways and are known for their complex chemical structures and diverse biological activities. The structural characterization of these molecules relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide details the spectroscopic data and the methodologies used in the isolation and structural determination of Stachybotrin J.

Spectroscopic Data

The structural elucidation of Stachybotrin J was achieved through extensive analysis of its spectroscopic data. The following tables summarize the key NMR and MS data.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the elemental composition of a molecule, which is a critical first step in structure determination.

ParameterValue
Ionization ModeHRESI(+)MS
Molecular FormulaC₂₉H₄₂N₄O₆
Calculated m/z543.3177 [M+H]⁺
Measured m/z543.3171 [M+H]⁺
¹H NMR Spectroscopic Data (CD₃OD, 600 MHz)

Proton NMR data reveals the chemical environment of the hydrogen atoms in the molecule.

PositionδH (ppm)MultiplicityJ (Hz)
33.42m
52.50dd13.2, 3.2
6a1.55m
6b1.45m
7a1.80m
7b1.65m
81.95m
11a3.15d16.8
11b3.38d16.8
121.05s
130.95s
140.90s
151.00s
3'6.55s
7'a4.65d12.0
7'b4.75d12.0
2''3.80t6.0
3''a1.90m
3''b1.75m
4''a3.25m
4''b3.15m
¹³C NMR Spectroscopic Data (CD₃OD, 150 MHz)

Carbon NMR data provides information about the carbon skeleton of the molecule.

PositionδC (ppm)
140.5
222.0
350.1
434.2
555.8
619.5
742.1
852.3
998.2
1085.1
1145.3
1228.1
1321.9
1416.8
1529.5
1'130.5
2'155.2
3'102.1
4'158.3
5'110.8
6'135.4
7'65.2
1''158.9
2''54.1
3''26.3
4''41.7
5''157.5

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of Stachybotrin J.

Fungal Strain and Cultivation

The fungal strain Stachybotrys chartarum MUT 3308 was isolated from the Mediterranean sponge Aplysina cavernicola. The fungus was cultivated on Potato Dextrose Agar (PDA) medium in both solid and liquid conditions to generate sufficient biomass for secondary metabolite extraction.

Extraction and Isolation

The fungal culture was extracted with ethyl acetate (EtOAc). The resulting crude extract was then subjected to a series of chromatographic separations to isolate the pure compounds.

experimental_workflow start Stachybotrys chartarum MUT 3308 Culture extraction Extraction with Ethyl Acetate start->extraction crude_extract Crude Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc fractions Fractions A-E vlc->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Stachybotrin J hplc->pure_compound

Figure 1. Isolation workflow for Stachybotrin J.
Spectroscopic Analysis

  • NMR Spectroscopy: 1D and 2D NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) was performed on a Thermo Scientific Q Exactive Plus mass spectrometer.

Structural Elucidation Pathway

The determination of the planar structure and relative stereochemistry of Stachybotrin J involved a logical interpretation of various spectroscopic data.

logical_relationship hrms HRMS Data (C₂₉H₄₂N₄O₆) planar_structure Planar Structure Determination hrms->planar_structure nmr_1d 1D NMR Data (¹H and ¹³C) nmr_1d->planar_structure nmr_2d 2D NMR Data (COSY, HSQC, HMBC) nmr_2d->planar_structure roesy ROESY/NOESY Data planar_structure->roesy final_structure Final Structure of Stachybotrin J planar_structure->final_structure relative_stereochem Relative Stereochemistry roesy->relative_stereochem relative_stereochem->final_structure

The Preliminary Biological Profile of Stachartin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise yet in-depth overview of the preliminary biological activities of Stachartin A, a phenylspirodrimane-type meroterpenoid. This compound, also known as Stachybotrysin, is a natural product isolated from the fungus Stachybotrys chartarum.[1][2] This document collates the currently available quantitative data on its bioactivity, details the experimental methodologies employed in these initial studies, and presents a visual representation of the screening workflow. The findings herein suggest that this compound exhibits notable antiviral and cytotoxic properties, warranting further investigation into its therapeutic potential.

Introduction

This compound is a secondary metabolite produced by the fungus Stachybotrys chartarum.[1][2] It belongs to the phenylspirodrimane class of compounds, which are characterized by a unique chemical architecture.[1] The molecular formula of this compound is C₂₆H₃₆O₅, and it has a molecular weight of 428.56 g/mol .[1] Initial biological screenings have revealed that this compound possesses antiviral and cytotoxic activities, which are detailed in this report.[3]

Quantitative Biological Activity Data

The preliminary biological activities of this compound have been quantified against viral and cancer cell line targets. The following table summarizes the key findings from these initial studies.

Biological ActivityTargetAssayIC₅₀ ValuePositive ControlPositive Control IC₅₀Reference
Anti-influenza A virusInfluenza A VirusLuciferase/VSV-G18.7 µMRibavirin2.0 nM[3]
CytotoxicityHepG2 (Human liver cancer cell line)MTT34.0 µMPaclitaxel6.3 nM[3]
Inhibition of Osteoclast DifferentiationBone Marrow Macrophage CellsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Table 1: Summary of the in vitro biological activities of this compound.

Experimental Protocols

The following sections provide a detailed description of the methodologies used to ascertain the biological activities of this compound as presented in Table 1.

Anti-influenza A Virus Activity Assay
  • Assay Type: Luciferase/Vesicular Stomatitis Virus G-protein (VSV-G) pseudotyped virus assay.

  • Principle: This assay measures the inhibition of viral entry into host cells. A recombinant virus is engineered to express a reporter gene (luciferase) and is pseudotyped with the envelope proteins of the virus of interest (in this case, influenza A). The level of luciferase activity is directly proportional to the number of infected cells. A reduction in luciferase signal in the presence of the test compound indicates antiviral activity.

  • Methodology:

    • Host cells were seeded in 96-well plates and incubated overnight.

    • The cells were then treated with varying concentrations of this compound.

    • Following a brief incubation period, the luciferase-expressing pseudotyped influenza A virus was added to the wells.

    • The plates were incubated for a further 48-72 hours to allow for viral entry and reporter gene expression.

    • A luciferase substrate was added to the wells, and the resulting luminescence was measured using a luminometer.

    • The IC₅₀ value was calculated as the concentration of this compound that resulted in a 50% reduction in luciferase activity compared to untreated control wells.

Cytotoxicity Assay
  • Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

  • Methodology:

    • HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.[3]

    • The cells were then treated with a range of concentrations of this compound and incubated for a specified period (typically 24-72 hours).

    • After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution.

    • The plates were incubated for a further 2-4 hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol) was added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution was measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • The IC₅₀ value was determined as the concentration of this compound that caused a 50% reduction in cell viability compared to the untreated control cells.[3]

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the biological screening of this compound and a conceptual representation of its inhibitory action.

G cluster_isolation Isolation and Identification cluster_screening Biological Screening cluster_outcome Preliminary Findings Fungus Stachybotrys chartarum Extraction Extraction of Secondary Metabolites Fungus->Extraction Purification Chromatographic Purification Extraction->Purification StachartinA This compound (Stachybotrysin) Purification->StachartinA Antiviral Anti-influenza A Assay (Luciferase/VSV-G) StachartinA->Antiviral IC50 = 18.7 µM Cytotoxicity Cytotoxicity Assay (MTT on HepG2) StachartinA->Cytotoxicity IC50 = 34.0 µM Activity Identified Biological Activities Antiviral->Activity Cytotoxicity->Activity

Figure 1: Workflow for the isolation and preliminary biological screening of this compound.

G StachartinA This compound ViralEntry Influenza A Virus Entry StachartinA->ViralEntry CellProliferation HepG2 Cell Proliferation StachartinA->CellProliferation Inhibition Inhibition

Figure 2: Conceptual diagram of this compound's inhibitory effects.

Conclusion and Future Directions

The preliminary data on this compound reveal a compound with demonstrable in vitro antiviral and cytotoxic activities. The IC₅₀ values against influenza A virus and the HepG2 cancer cell line suggest a moderate level of potency that certainly encourages further investigation.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its antiviral and cytotoxic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective compounds.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in relevant animal models of influenza infection and cancer.

  • Broad-spectrum Activity Screening: Evaluating the activity of this compound against a wider range of viruses and cancer cell lines to determine the breadth of its biological effects.

References

Stachartin A: A Review of the Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Initial literature searches for "Stachartin A" did not yield any specific compound or related research data. The scientific databases and search engines queried did not contain indexed information for a molecule with this designation. It is possible that "this compound" is a novel or very recently discovered compound with limited public information, or the name may be a synonym not yet widely adopted in the literature. Further clarification of the compound's structure or origin is needed to conduct a more targeted search.

While no information was found for "this compound," the search did retrieve literature on several other natural products and compounds with diverse biological activities. These include:

  • Stachydrine: An alkaloid found in various plants, notably in the traditional Chinese medicinal herb Leonurus (motherwort). Stachydrine exhibits a range of pharmacological effects, including cardioprotective, anti-inflammatory, antioxidant, and anti-cancer properties.[1] It also plays a role in osmotic pressure regulation in plants.[1]

  • Compounds from Stachys Species: Extracts from various species of the Stachys genus have demonstrated significant antioxidant and antibacterial activities.[2] Gas chromatography-mass spectrometry (GC-MS) analysis of these extracts has identified numerous volatile compounds, with sesquiterpenes like germacrene D being predominant.[2] The antibacterial effects are particularly notable against Gram-positive bacteria.[2]

  • Xanthatin: A bioactive compound isolated from Xanthium strumarium leaves.[3] It has shown activity against Trypanosoma brucei brucei and leukemia HL-60 cells.[3] Its mechanism of action appears to involve the induction of apoptosis and inhibition of PGE(2) synthesis and 5-lipoxygenase activity, suggesting anti-inflammatory properties.[3]

  • Casticin: A flavonoid with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects.[4] It has been shown to suppress tumor proliferation, induce apoptosis, and modulate oncogenic pathways.[4]

  • Isatin: An endogenous indole that acts as a monoamine oxidase (MAO) inhibitor, with greater selectivity for MAO-B.[5] By inhibiting MAO, isatin can increase dopamine levels in the brain, suggesting potential therapeutic applications in conditions like Parkinson's disease.[5]

  • Tasquinimod: A second-generation quinoline-3-carboxamide agent investigated for the treatment of castrate-resistant prostate cancer.[6] Its mechanism of action is thought to involve anti-angiogenic and immunomodulatory effects.[6]

  • Ellagitannins: A subclass of hydrolysable tannins that exhibit antioxidant, pro-oxidant, and metal-chelating properties.[7] Their biological activity is influenced by their chemical structure and the surrounding pH.[7]

Due to the absence of specific data for "this compound," the core requirements of this review, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, could not be fulfilled. Should further identifying information for "this compound" become available, a comprehensive technical guide can be compiled.

References

history of Stachartin compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History and Biological Activity of Stachydrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachydrine, a proline betaine-type alkaloid, has emerged as a compound of significant interest in the scientific community. Initially identified in the early 20th century, this natural product, found in a variety of plant species, has demonstrated a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the history, chemical properties, and biological actions of Stachydrine. It details the compound's multifaceted mechanism of action, which involves the modulation of numerous key signaling pathways, and presents quantitative data on its efficacy from in vitro and in vivo studies. Furthermore, this guide outlines detailed experimental protocols for the extraction, synthesis, and biological evaluation of Stachydrine, and includes visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction and Historical Overview

Stachydrine, also known as proline betaine or N,N-dimethyl-L-proline, is a naturally occurring alkaloid first isolated in 1918 by Steenbock.[1] It is a major bioactive constituent of the traditional Chinese medicinal herb Leonurus japonicus (Motherwort), which has a long history of use in treating gynecological and cardiovascular disorders.[2][3] Stachydrine is also found in a variety of other plants, including citrus fruits, capers, chestnuts, and alfalfa.[2] Early research focused on its chemical identification and natural distribution. However, recent studies have unveiled a wide range of pharmacological properties, positioning Stachydrine as a promising candidate for further drug development.[3][4]

Chemical Properties

Stachydrine is a quaternary amine with the following chemical properties:

PropertyValue
IUPAC Name (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
CAS Number 471-87-4
Appearance Crystalline powder
Solubility Soluble in water, methanol, and ethanol

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity and pharmacokinetics of Stachydrine.

Table 3.1: In Vitro Anticancer Activity of Stachydrine (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Reference
K562Chronic Myeloid Leukemia61[1][5]
KCL22Chronic Myeloid Leukemia141[1][5]
LAMA84Chronic Myeloid Leukemia86[1][5]
KU812Chronic Myeloid Leukemia35[1][5]
Ba/F3 WTMurine B-cell (BCR-ABL WT)22[1][5]
Ba/F3 T315IMurine B-cell (BCR-ABL T315I)26[1][5]
4T1Breast Cancer38.97 mM - 147.19 mM[6]
PC-3Prostate Cancer5 mM & 10 mM (concentrations tested)[7]
LNcaPProstate Cancer5 mM & 10 mM (concentrations tested)[7]
Table 3.2: In Vivo Efficacy of Stachydrine
ModelEffectDoseReference
Pressure Overload-Induced Cardiac Fibrosis (mice)Attenuated cardiac fibrosis12 mg/kg/day (oral gavage)[8]
Isoproterenol-Induced Cardiac Hypertrophy (rats)Protected against cardiac hypertrophyNot specified[9]
Transverse Aortic Constriction-Induced Heart Failure (mice)Improved cardiac function6 mg/kg/day and 12 mg/kg/day (gavage)[10]
Traumatic Brain Injury (mice)Reduced cell death and neurological impairmentNot specified[11]
Table 3.3: Pharmacokinetic Parameters of Stachydrine in Rats
ParameterValue (Normal Rats)Value (CSBS-PD Rats)Reference
t₁/₂ (h)3.89 ± 0.855.51 ± 1.02[12]
Vd (mL/kg)816644.99 ± 144200.761303214.80 ± 434512.10[12]
MRT (h)8.46 ± 1.119.97 ± 1.13[12]
*CSBS-PD: Cold-Stagnation and Blood-Stasis Primary Dysmenorrhoea

Mechanism of Action and Signaling Pathways

Stachydrine exerts its biological effects through the modulation of a complex network of signaling pathways.[4] Its pleiotropic actions include anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic activities.

Anti-Inflammatory Effects

Stachydrine has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[4] It downregulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][11]

Cardioprotective Effects

The cardioprotective effects of Stachydrine are mediated through multiple pathways. It attenuates cardiac hypertrophy and fibrosis by downregulating the TGF-β/Smad and ACE/AngII/AT1R-TGFβ1 signaling pathways.[4][8] It also plays a role in regulating calcium homeostasis in cardiomyocytes through the CaMKII/PLN signaling pathway.[4]

Neuroprotective Effects

In models of neurological damage, Stachydrine has been observed to reduce neuronal apoptosis and inflammation.[11][13] These neuroprotective effects are associated with the inhibition of the JAK/STAT3 and p65 signaling pathways.[13]

Anticancer Effects

Stachydrine exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation and migration of cancer cells.[2] These effects are mediated through the inhibition of the CXCR4/ERK and CXCR4/Akt signaling pathways.[14]

Stachydrine_Signaling_Pathways cluster_cardiac Cardioprotective Effects cluster_neuro Neuroprotective Effects cluster_cancer Anticancer Effects AngII Angiotensin II AT1R AT1R AngII->AT1R TGF_beta TGF-β1 TGF_beta_R TGF-βR TGF_beta->TGF_beta_R AT1R->TGF_beta Cardiac_Fibrosis Cardiac Fibrosis/ Hypertrophy TGF_beta_R->Cardiac_Fibrosis CaMKII CaMKII/PLN CaMKII->Cardiac_Fibrosis Stachydrine_Cardio Stachydrine Stachydrine_Cardio->AngII inhibits Stachydrine_Cardio->TGF_beta inhibits Stachydrine_Cardio->CaMKII inhibits Ischemia Ischemia/ Reperfusion JAK2_STAT3 JAK2/STAT3 Ischemia->JAK2_STAT3 p65 p65 Ischemia->p65 Inflammation_Apoptosis Inflammation/ Apoptosis JAK2_STAT3->Inflammation_Apoptosis p65->Inflammation_Apoptosis Stachydrine_Neuro Stachydrine Stachydrine_Neuro->JAK2_STAT3 inhibits Stachydrine_Neuro->p65 inhibits CXCR4 CXCR4 ERK ERK CXCR4->ERK Akt Akt CXCR4->Akt Proliferation_Migration Proliferation/ Migration ERK->Proliferation_Migration Akt->Proliferation_Migration Stachydrine_Cancer Stachydrine Stachydrine_Cancer->CXCR4 inhibits

Caption: Key signaling pathways modulated by Stachydrine.

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of Stachydrine.

Extraction of Stachydrine from Leonurus japonicus

This protocol is based on supercritical fluid extraction methods.[15]

  • Preparation of Plant Material: Dry the aerial parts of Leonurus japonicus and grind into a fine powder.

  • Supercritical Fluid Extraction:

    • Place the powdered plant material into a supercritical fluid extraction apparatus.

    • Use ethanol (4% of total extractant volume) as an entrainer.

    • Introduce CO₂ and maintain the following conditions:

      • Extraction Pressure: 20–30 MPa

      • Extraction Temperature: 40–50 °C

      • CO₂ Flow Rate: 20–30 L/h

    • Collect the extract.

  • Purification:

    • Pass the extract through a membrane separation system.

    • Concentrate and dry the extract to obtain a crude product.

    • Further purify the crude extract using preparative liquid chromatography with a mobile phase of 75–82% methanol in water.

    • Monitor the eluent with a UV detector and collect the fractions containing Stachydrine.

  • Crystallization:

    • Concentrate the collected fractions under vacuum.

    • Crystallize the concentrated product from methanol to obtain pure Stachydrine.

Chemical Synthesis of Stachydrine Hydrochloride

This method describes the synthesis of Stachydrine hydrochloride from L-proline.[16]

  • Reaction Setup:

    • Dissolve L-proline in methanol.

    • Add sodium hydroxide to the solution.

  • Methylation:

    • Add iodomethane to the reaction mixture.

    • Heat the mixture and allow it to react for 12 hours.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture.

    • Neutralize the solution with hydrochloric acid.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization to yield Stachydrine hydrochloride.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for evaluating the effect of Stachydrine on cancer cell viability.[7][17]

  • Cell Plating: Seed cancer cells in a 96-well plate at a suitable density and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of Stachydrine in culture medium.

    • Remove the old medium from the cells and add the Stachydrine-containing medium.

    • Include a vehicle control (medium without Stachydrine).

    • Incubate the plates for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Protein Expression

This protocol can be used to analyze changes in protein expression in cells treated with Stachydrine.[5][18][19]

  • Sample Preparation:

    • Culture cells and treat with Stachydrine for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE:

    • Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Experimental_Workflow cluster_invitro In Vitro Evaluation of Stachydrine start Start: Cancer Cell Line cell_culture Cell Culture (96-well plate) start->cell_culture stachydrine_treatment Stachydrine Treatment (various concentrations) cell_culture->stachydrine_treatment mtt_assay MTT Assay stachydrine_treatment->mtt_assay western_blot Western Blot Analysis stachydrine_treatment->western_blot data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis conclusion Conclusion on Anticancer Effects data_analysis->conclusion protein_analysis Analysis of Target Proteins western_blot->protein_analysis protein_analysis->conclusion

Caption: A representative experimental workflow.

Conclusion

Stachydrine is a natural alkaloid with a rich history and a promising future in drug discovery. Its diverse pharmacological activities, underpinned by its ability to modulate multiple key signaling pathways, make it a compelling candidate for the development of novel therapeutics for a range of diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of Stachydrine. Further investigation, particularly in the areas of clinical efficacy and safety, is warranted to fully realize the promise of this multifaceted compound.

References

An In-depth Technical Guide to Stachybotrysin A: A Phenylspirodrimane from Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Extensive searches of the scientific literature did not yield specific information for a compound named "Stachartin A". However, a closely related and well-characterized family of secondary metabolites, the stachybotrysins, have been isolated from Stachybotrys chartarum. This guide will focus on Stachybotrysin A, a representative member of this class of phenylspirodrimane derivatives, as it is likely that "this compound" is a related or synonymous term.

This technical guide provides a comprehensive overview of Stachybotrysin A, a meroterpenoid belonging to the phenylspirodrimane class of natural products. These compounds are produced by the fungus Stachybotrys chartarum and have attracted interest due to their complex chemical structures and potential biological activities. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Data

The key molecular properties of Stachybotrysin A are summarized in the table below.

PropertyValue
Molecular Formula C₂₅H₃₄O₅
Molecular Weight 414.5 g/mol
Exact Mass 414.2406

Experimental Protocols

The methodologies for the isolation and structure elucidation of Stachybotrysin A and related phenylspirodrimanes are detailed below. These protocols are based on established techniques for the characterization of natural products from fungal sources.

1. Fungal Cultivation and Extraction:

  • Cultivation: Stachybotrys chartarum is cultured on a solid medium, such as potato dextrose agar (PDA), or in a liquid medium to encourage the production of secondary metabolites. The fungus is typically grown for several weeks in a controlled environment.

  • Extraction: The fungal mycelium and the culture medium are harvested and extracted with organic solvents, such as ethyl acetate or methanol. This process is repeated multiple times to ensure the complete extraction of the secondary metabolites. The resulting crude extract is then concentrated under reduced pressure.

2. Isolation and Purification:

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

    • Column Chromatography: The extract is first fractionated using silica gel or reversed-phase C18 column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

    • High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified by preparative or semi-preparative HPLC to yield the pure compounds.

3. Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule.

  • X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute configuration.

Biosynthetic Pathway

The following diagram illustrates the putative biosynthetic pathway of phenylspirodrimanes, including Stachybotrysin A. This class of compounds is synthesized through a hybrid pathway involving both the polyketide and mevalonate pathways.

Stachybotrysin_A_Biosynthesis cluster_polyketide Polyketide Pathway cluster_mevalonate Mevalonate Pathway orsellinic_acid Orsellinic Acid intermediate1 Ilicicolin B orsellinic_acid->intermediate1 Prenyltransferase fpp Farnesyl Diphosphate (FPP) fpp->intermediate1 intermediate2 Key Intermediate intermediate1->intermediate2 Cyclization & Oxidation stachybotrysin_a Stachybotrysin A intermediate2->stachybotrysin_a Further Modifications

Caption: Putative biosynthetic pathway of Stachybotrysin A.

Methodological & Application

Synthesis Protocol for Stachartin A: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Extensive searches of scientific literature and chemical databases have not yielded a published total synthesis protocol for the natural product Stachartin A. As a result, the detailed application notes, experimental protocols, and quantitative data tables requested for the synthesis of this compound cannot be provided at this time.

The search for "this compound" across multiple chemical and biological databases, including PubChem and Chemical Abstracts Service (CAS), did not return a specific chemical structure or any associated synthesis data. This suggests that this compound may be a very recently isolated compound with research yet to be published, a compound that has not yet been synthesized, or potentially a misnomer for a related natural product.

Research into the metabolites of the fungus Stachybotrys chartarum, from which compounds with similar names have been isolated, reveals a rich source of complex secondary metabolites.[1][2][3][4] This includes a variety of classes such as phenylspirodrimanes, trichothecenes, and atranones.[1][2][4][5] One such related compound with a confirmed structure is Stachartarin B.[6]

Given the lack of a known chemical structure or a published synthesis route for this compound, the creation of a detailed synthesis protocol, including reaction schemes, experimental procedures, and quantitative data, is not possible.

Further research and publication in the field of natural product synthesis may provide this information in the future. Researchers interested in this specific molecule are encouraged to monitor the primary chemical literature for any new developments regarding its structure elucidation and total synthesis.

References

Application Notes and Protocols for the Extraction of Stachartin A from Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartin A is a phenylspirodrimane-type meroterpenoid isolated from the fungus Stachybotrys chartarum. Phenylspirodrimanes are a class of secondary metabolites known for their complex chemical structures and diverse biological activities, making them of significant interest in natural product chemistry and drug discovery. These compounds are biosynthesized through a combination of the polyketide and mevalonate pathways. This document provides detailed protocols for the extraction, isolation, and characterization of this compound from fungal cultures.

Data Presentation

The following table summarizes the key quantitative data related to the extraction and characterization of this compound and related compounds from Stachybotrys chartarum.

ParameterValueSource
Fungal Source Stachybotrys chartarum(Zhang et al., 2017)
Culture Medium Potato Dextrose Agar (PDA)(Zhang et al., 2017)
Extraction Solvents Ethyl acetate(Zhang et al., 2017)
Purification Methods Silica gel column chromatography, Sephadex LH-20 column chromatography, Preparative HPLC(Zhang et al., 2017)
Yield of this compound Not explicitly quantified, but successfully isolated and characterized as a new compound.(Zhang et al., 2017)
Molecular Formula C₂₇H₃₆O₆(Zhang et al., 2017)
Molecular Weight 456.57 g/mol (Zhang et al., 2017)

Experimental Protocols

This section details the methodologies for the cultivation of Stachybotrys chartarum and the subsequent extraction and purification of this compound.

Fungal Cultivation
  • Organism: Stachybotrys chartarum (strain can be obtained from a reputable culture collection).

  • Culture Medium: Potato Dextrose Agar (PDA). Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculation: Inoculate the PDA plates with spores or mycelial plugs of S. chartarum.

  • Incubation: Incubate the plates at 25-28°C in the dark for 2-3 weeks, or until sufficient fungal growth is observed.

Extraction of Crude Metabolites
  • Harvest the fungal mycelium and the agar medium from the culture plates.

  • Cut the mycelium and agar into small pieces to increase the surface area for extraction.

  • Submerge the fungal material in ethyl acetate in a large flask. Use a sufficient volume of solvent to completely cover the material.

  • Perform a solid-liquid extraction by maceration at room temperature for 24-48 hours. Agitate the mixture periodically to improve extraction efficiency.

  • Repeat the extraction process three times with fresh ethyl acetate.

  • Combine the ethyl acetate extracts and filter to remove solid fungal material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification process involves multiple chromatographic steps to isolate this compound from the complex crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or petroleum ether).

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of petroleum ether and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v) followed by mixtures of ethyl acetate and methanol.

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Take the fractions containing the compounds of interest from the silica gel chromatography and dissolve them in a suitable solvent such as methanol or a mixture of dichloromethane and methanol (1:1, v/v).

    • Apply the sample to a Sephadex LH-20 column.

    • Elute the column with the same solvent system used for dissolving the sample. This step helps in removing pigments and other polymeric materials.

    • Collect fractions and monitor by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol and water is a common mobile phase system. The gradient can be optimized to achieve the best separation. For example, a linear gradient from 50% methanol in water to 100% methanol over 30-40 minutes.

    • Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 210 nm and 254 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Structure Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Visualizations

Experimental Workflow

StachartinA_Extraction_Workflow A Fungal Cultivation (Stachybotrys chartarum on PDA) B Harvesting (Mycelium and Agar) A->B C Solid-Liquid Extraction (Ethyl Acetate) B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC Analysis F->G H Sephadex LH-20 Column Chromatography G->H I Preparative HPLC (C18) H->I J Pure this compound I->J K Structure Elucidation (MS, NMR) J->K

Caption: Experimental workflow for the extraction and purification of this compound.

Putative Biosynthetic Pathway of Phenylspirodrimanes

Phenylspirodrimane_Biosynthesis cluster_pathways Precursor Pathways cluster_intermediates Key Intermediates PKS Polyketide Pathway Orsellinic_acid Orsellinic Acid PKS->Orsellinic_acid MVP Mevalonate Pathway FPP Farnesyl Diphosphate (FPP) MVP->FPP LLZ LL-Z1272β (Ilicicolin B) Orsellinic_acid->LLZ FPP->LLZ Core Phenylspirodrimane Core Structure LLZ->Core Cyclization & Rearrangement StachartinA This compound and other analogues Core->StachartinA Tailoring Reactions (e.g., oxidation, acylation)

Caption: Putative biosynthetic pathway of phenylspirodrimanes like this compound.

Application Notes and Protocols for the Purification of Stachartin A

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the purification of Stachartin A, a phenylspirodrimane secondary metabolite produced by the fungus Stachybotrys chartarum. The methodologies described are based on established techniques for the isolation of secondary metabolites from fungal sources and are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the phenylspirodrimane class of mycotoxins produced by Stachybotrys chartarum, a fungus commonly known as "black mold".[1][2] This class of compounds has garnered interest for its diverse biological activities. The purification of this compound is a critical step for its structural elucidation, pharmacological screening, and development as a potential therapeutic agent. This document outlines a general workflow and specific protocols for the successful isolation and purification of this compound from fungal cultures.

The overall purification strategy involves the cultivation of S. chartarum, extraction of the fungal biomass and culture medium, followed by a series of chromatographic separation steps to isolate this compound from a complex mixture of other secondary metabolites.

General Purification Workflow

The purification of this compound follows a multi-step process that begins with fungal culture and concludes with the isolation of the pure compound. The general workflow is depicted below.

StachartinA_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control A Fungal Culture (S. chartarum) B Biomass & Supernatant Separation A->B C Extraction B->C Extraction of Biomass & Supernatant D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fractionation E->F G HPLC Purification F->G H Pure this compound G->H I Purity Analysis (HPLC, LC-MS) H->I J Structural Elucidation (NMR, MS) H->J

Caption: General workflow for the purification of this compound.

Experimental Protocols

Fungal Cultivation and Harvest

Stachybotrys chartarum can be cultivated on various media to promote the production of secondary metabolites. Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA) are commonly used for this purpose.[2]

Protocol 3.1: Cultivation of S. chartarum

  • Prepare PDA or MEA plates according to the manufacturer's instructions.

  • Inoculate the center of each plate with a small agar plug containing S. chartarum mycelium.

  • Incubate the plates in the dark at 25°C for 14-21 days, or until sufficient fungal growth and sporulation are observed.

  • For liquid culture, inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with agar plugs of a mature culture and incubate under similar conditions with shaking.

  • After the incubation period, harvest the fungal biomass and the culture medium. For agar cultures, the mycelium and agar can be collected together. For liquid cultures, separate the mycelium from the culture broth by filtration.

Extraction of Crude Metabolites

The secondary metabolites, including this compound, are extracted from the fungal biomass and culture medium using organic solvents. A common method is liquid-liquid extraction.[3][4]

Protocol 3.2: Solvent Extraction

  • Homogenize the collected fungal biomass (and agar, if applicable) in a suitable volume of ethyl acetate or a mixture of ethyl acetate, dichloromethane, and methanol (e.g., 3:2:1 v/v/v) containing 1% formic acid.[5]

  • For liquid culture broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate.

  • Agitate the mixture vigorously for at least 1 hour to ensure thorough extraction. Sonication can be used to enhance the extraction efficiency.[5]

  • Separate the organic phase from the aqueous phase and fungal debris by centrifugation or using a separatory funnel.

  • Repeat the extraction process two to three times to maximize the yield of the crude extract.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate this compound.

3.3.1. Column Chromatography

Initial fractionation of the crude extract is typically performed using column chromatography with silica gel as the stationary phase.

Protocol 3.3.1: Silica Gel Column Chromatography

  • Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., hexane) and pouring it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of solvents with increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane.

  • Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Pool the fractions containing compounds with similar TLC profiles. The fractions containing this compound are identified by comparison with a standard or by further analytical methods.

3.3.2. High-Performance Liquid Chromatography (HPLC)

The fractions enriched with this compound from the column chromatography step are further purified using High-Performance Liquid Chromatography (HPLC).

Protocol 3.3.2: HPLC Purification

  • Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • Use a preparative or semi-preparative C18 reversed-phase column.

  • Elute with a gradient of acetonitrile in water, both with or without a modifier like formic acid or trifluoroacetic acid.

  • Monitor the elution profile using a UV detector at a suitable wavelength.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

Data Presentation

The following table provides illustrative data for the purification of this compound from a 10 L culture of S. chartarum. Please note that these values are representative and may vary depending on the specific culture conditions and purification methods used.

Purification StepTotal Weight (mg)This compound Purity (%)Yield of this compound (mg)Overall Yield (%)
Crude Extract5000~150100
Silica Gel Column Fraction500~2010050
HPLC Purified35>9834.368.6

Quality Control and Characterization

The purity of the isolated this compound should be assessed using analytical HPLC or LC-MS. Structural elucidation and confirmation are typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the analytical techniques used to characterize the purified this compound.

StachartinA_Analysis cluster_purity Purity Analysis cluster_structure Structure Analysis A Purified this compound B Purity Assessment A->B C Structural Elucidation A->C D Analytical HPLC B->D E LC-MS B->E F 1H NMR C->F G 13C NMR C->G H 2D NMR (COSY, HMBC, HSQC) C->H I High-Resolution MS C->I

Caption: Analytical workflow for this compound characterization.

References

Quantitative Analysis of Stachartin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, "Stachartin A" is not a recognized compound in publicly available chemical databases. The following application notes and protocols are provided as a comprehensive, generalized guide for the quantitative analysis of a novel small molecule, hypothetically named "this compound," based on common analytical techniques. Researchers should adapt and optimize these methods based on the specific physicochemical properties of their compound of interest.

Introduction

The development of robust and reliable analytical methods for the quantification of novel chemical entities is a cornerstone of drug discovery and development. Accurate measurement of a compound's concentration in various matrices is critical for pharmacokinetic studies, formulation development, and quality control. This document outlines detailed protocols for the quantification of a novel compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle: HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The separated compound is then detected by a UV-Vis detector, and the amount of light absorbed is proportional to the concentration of the compound in the sample.

Experimental Protocol: HPLC-UV
  • Sample Preparation (from a hypothetical plant extract):

    • Weigh 1 g of the dried and powdered plant material.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (This should be optimized based on the UV-Vis spectrum of this compound).

  • Calibration Curve Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate and plot the peak area versus concentration to construct the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Start Start with Sample Extract Extraction with Solvent Start->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial HPLC HPLC System (Pump, Column, Detector) HPLC_Vial->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Cal_Curve Calibration Curve (Peak Area vs. Conc.) Data->Cal_Curve Quantify Quantification of This compound Cal_Curve->Quantify End End Quantify->End Final Concentration

Caption: Workflow for this compound quantification using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After separation by LC, the compound is ionized, and a specific parent ion is selected and fragmented to produce characteristic daughter ions. The detection of these specific ion transitions allows for highly selective and sensitive quantification.

Experimental Protocol: LC-MS/MS
  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an LC-MS vial.

  • Instrumentation and Conditions:

    • Instrument: Sciex Triple Quad 6500+ system coupled with an ExionLC AD system or equivalent.

    • Column: Kinetex C18, 2.1 x 50 mm, 2.6 µm.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5-95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95-5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Settings (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 55 psi.

    • Curtain Gas: 35 psi.

    • Temperature: 500 °C.

    • IonSpray Voltage: 5500 V.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Q1 (Parent Ion) → Q3 (Daughter Ion) - To be determined by infusion of the pure compound.

      • Internal Standard: Q1 (Parent Ion) → Q3 (Daughter Ion) - To be determined.

  • Calibration Curve Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions in blank plasma to prepare calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.

    • Process the calibration standards using the same sample preparation procedure as the unknown samples.

    • Inject each standard in triplicate and plot the peak area ratio (this compound / Internal Standard) versus concentration.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Start Start with Plasma Sample Add_IS Add Internal Standard & Protein Precipitation Start->Add_IS Centrifuge Centrifugation Add_IS->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS_Vial Sample in LC-MS Vial Reconstitute->LCMS_Vial LC LC Separation LCMS_Vial->LC MSMS MS/MS Detection (Ionization, Fragmentation, Detection) LC->MSMS Data Data Acquisition (MRM Chromatogram) MSMS->Data Cal_Curve Calibration Curve (Area Ratio vs. Conc.) Data->Cal_Curve Quantify Quantification of This compound Cal_Curve->Quantify End End Quantify->End Final Concentration

Caption: Workflow for this compound quantification using LC-MS/MS.

Data Presentation: Method Validation Summary

The following tables summarize typical validation parameters for the analytical methods described. These values are illustrative and would need to be determined experimentally for this compound.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

In Vitro Assay Development for Novel Bioactive Compounds: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-2025-001

Introduction

The discovery and development of novel therapeutic agents require robust and reproducible in vitro assays to characterize their biological activity and elucidate their mechanism of action. This document provides a comprehensive set of protocols and application notes for the initial in vitro characterization of a hypothetical novel compound, here designated "Compound X," with suspected anti-inflammatory and anti-cancer properties. While specific information on "Stachartin A" is not available in the current scientific literature, the methodologies outlined below represent a standard workflow for the preclinical evaluation of new chemical entities.

The protocols provided cover fundamental assays for assessing cytotoxicity, anti-inflammatory potential, and impact on key signaling pathways often dysregulated in cancer and inflammatory diseases. These assays are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in the characterization of any new compound is to determine its effect on cell viability and proliferation. This allows for the determination of a therapeutic window and guides the concentration range for subsequent mechanistic assays.

1.1. MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

1.2. Data Presentation

The quantitative data from the cytotoxicity assays should be summarized for clear comparison.

CompoundCell LineIncubation Time (h)IC50 (µM)
Compound XHeLa2450.2
Compound XHeLa4825.8
Compound XHeLa7212.5
Compound XA5494835.1
DoxorubicinHeLa480.8

1.3. Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add serial dilutions of Compound X incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize formazan with DMSO incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 G receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Target Gene Transcription (Proliferation, Survival, Inflammation) nucleus->gene compound_x Compound X compound_x->jak Inhibition

Application Notes and Protocols for Stachartin A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific information on a compound named "Stachartin A." It is possible that this is a rare, newly discovered, or proprietary compound with limited public data. Alternatively, it may be a typographical error, and a different compound was intended.

Given the context of the request, which focuses on apoptosis-inducing agents in cancer cell lines, we have compiled the following application notes and protocols for a well-characterized class of compounds with similar applications: Statins . Statins are widely studied for their anti-cancer properties, which include the induction of apoptosis and inhibition of cell proliferation.

Should you have access to specific information regarding this compound, such as its chemical structure, supplier, or any preliminary research, we would be happy to tailor these protocols accordingly. In the absence of such information, the following guide, using Atorvastatin as a representative statin, can serve as a robust starting point for your cell culture experiments.

Application Notes: Atorvastatin in Cancer Cell Culture

Introduction:

Atorvastatin, a member of the statin family of drugs, is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This pathway is crucial for cholesterol biosynthesis but also for the synthesis of isoprenoid intermediates necessary for the post-translational modification of small GTP-binding proteins like Ras and Rho.[1] By inhibiting this pathway, statins can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.[1]

Mechanism of Action:

The primary anti-cancer mechanism of atorvastatin involves the disruption of the mevalonate pathway, leading to:

  • Induction of Apoptosis: Depletion of downstream products of the mevalonate pathway triggers the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential and the activation of caspases.[1]

  • Cell Cycle Arrest: Statins can cause cell cycle arrest at the G1/S phase transition.

  • Inhibition of Protein Prenylation: Reduced levels of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) impair the function of key signaling proteins involved in cell growth and survival, such as Ras and Rho.[1]

Quantitative Data Summary:

The following table summarizes the reported effects of Atorvastatin on various cancer cell lines.

Cell LineCancer TypeParameterValueReference
Ovarian Cancer (IGROV1)OvarianIC50Data not specified[3]
Ovarian Cancer (OVCAR3)OvarianIC50Data not specified[3]
Breast Cancer (HS-578T)BreastIC50Data not specified[3]
Breast Cancer (T47D)BreastIC50Data not specified[3]
Lung Cancer (HOP-92)LungIC50Data not specified[3]
Lung Cancer (NCI-H322M)LungIC50Data not specified[3]
Prostate Cancer (PC-3)ProstateIC50Data not specified[3]
Prostate Cancer (DU-145)ProstateIC50Data not specified[3]
Melanoma (SK-MEL-5)MelanomaIC50Data not specified[3]
Melanoma (MDA-MB-435)MelanomaIC50Data not specified[3]
Brain Cancer (SF-295)BrainIC50Data not specified[3]
Brain Cancer (SF-539)BrainIC50Data not specified[3]

Note: While the provided search result[3] indicates that IC50 values were determined for these cell lines, the specific values are not detailed in the abstract. A full-text review of this article would be necessary to populate this table.

Experimental Protocols

Here we provide detailed protocols for common cell culture experiments involving Atorvastatin.

Preparation of Atorvastatin Stock Solution

Materials:

  • Atorvastatin powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Protocol:

  • Calculate the amount of Atorvastatin powder and DMSO needed to prepare a 10 mM stock solution.

  • Under sterile conditions in a laminar flow hood, dissolve the Atorvastatin powder in the calculated volume of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Atorvastatin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Atorvastatin in complete medium from the 10 mM stock solution. A typical concentration range to test is 1-100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted Atorvastatin solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Atorvastatin concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Atorvastatin stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of Atorvastatin for the chosen duration.

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway

Statin_Mechanism_of_Action Statin Atorvastatin HMGCR HMG-CoA Reductase Statin->HMGCR inhibits Mevalonate Mevalonate Pathway HMGCR->Mevalonate catalyzes Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Apoptosis Apoptosis Mevalonate->Apoptosis suppression leads to Ras_Rho Ras, Rho (Small GTPases) Isoprenoids->Ras_Rho prenylation Proliferation Cell Proliferation Ras_Rho->Proliferation promotes Mitochondria Mitochondrial Pathway

Caption: Mechanism of Atorvastatin-induced apoptosis.

Experimental Workflow

Cell_Viability_Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Atorvastatin (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read Measure absorbance at 570nm dissolve->read

Caption: Workflow for MTT cell viability assay.

References

Stachartin A: Elucidating the Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive literature searches for "Stachartin A" did not yield specific research publications detailing its mechanism of action. The scientific data available under this name is insufficient to generate detailed application notes and protocols as requested. It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary designation not widely used in academic literature, or a potential misspelling of a different agent.

However, our initial broad searches revealed significant research on Stachydrine , a compound with demonstrated effects on apoptosis and cell cycle arrest in cancer cells, aligning with the likely interests of researchers investigating novel anti-cancer agents. This document will, therefore, focus on the established mechanism of action of Stachydrine as a representative example of a natural compound with anti-proliferative effects. The following sections provide a detailed overview of the experimental findings and protocols related to Stachydrine's activity in breast cancer cells.

Stachydrine: A Case Study in Anti-Cancer Mechanisms

Stachydrine has been shown to inhibit the proliferation of breast cancer cells and induce both cell cycle arrest and apoptosis.[1] The primary mechanism elucidated involves the upregulation of the PLA2G2A/DCN axis.[1]

Data Presentation: Effects of Stachydrine on Breast Cancer Cells

The following table summarizes the key quantitative findings from studies on Stachydrine's effects on breast cancer cell lines.

ParameterCell LineTreatmentResultReference
Cell Viability Breast Cancer CellsStachydrineDose-dependent inhibition of proliferation.[1]
Cell Cycle Breast Cancer CellsStachydrineEnhanced cell cycle arrest.[1]
Apoptosis Breast Cancer CellsStachydrineIncreased apoptosis.[1]
Protein Expression Breast Cancer CellsStachydrineDown-regulation of PCNA and Cyclin D1.[1]
Protein Expression Breast Cancer CellsStachydrineUp-regulation of Cleaved caspase-3 and Cleaved caspase-9.[1]
Gene Expression Breast Cancer CellsStachydrineUpregulation of Phospholipase A2 Group IIA (PLA2G2A).[1]
Gene Expression Breast Cancer CellsStachydrineUpregulation of Decorin (DCN).[1]
Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Stachydrine's anti-cancer effects in breast cancer cells.

Stachydrine_Pathway Stachydrine Stachydrine PLA2G2A PLA2G2A Stachydrine->PLA2G2A Upregulates DCN DCN PLA2G2A->DCN Upregulates Proliferation Cell Proliferation (PCNA, Cyclin D1) DCN->Proliferation Inhibits Apoptosis Apoptosis (Cleaved Caspase-3/9) DCN->Apoptosis Induces CellCycleArrest Cell Cycle Arrest DCN->CellCycleArrest Induces

Caption: Proposed mechanism of Stachydrine action in breast cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of compounds like Stachydrine.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Breast cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Stachydrine (or compound of interest)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after compound treatment.

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound at various concentrations for a specific duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

  • Cancer cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in cell proliferation, cell cycle, and apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PCNA, Cyclin D1, Cleaved Caspase-3, Cleaved Caspase-9, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for investigating the mechanism of action of a novel anti-cancer compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation CellCulture Cancer Cell Lines CompoundTreatment Compound Treatment (Dose-Response & Time-Course) CellCulture->CompoundTreatment Viability Cell Viability Assay (e.g., MTT) CompoundTreatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) CompoundTreatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) CompoundTreatment->Apoptosis WesternBlot Protein Expression (Western Blot) CompoundTreatment->WesternBlot qPCR Gene Expression (qRT-PCR) CompoundTreatment->qPCR IC50 Determine IC50 Viability->IC50 Mechanism Elucidate Mechanism of Action CellCycle->Mechanism Apoptosis->Mechanism Pathway Identify Signaling Pathways WesternBlot->Pathway qPCR->Pathway Mechanism->Pathway

Caption: General workflow for in vitro mechanism of action studies.

References

Application Note: High-Throughput Screening of Stachartin A for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An application note on Stachartin A for high-throughput screening is provided below.

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a foundational approach in modern drug discovery, enabling the rapid assessment of large compound libraries for specific biological activities.[1] This document provides detailed protocols and application notes for the evaluation of this compound, a novel compound of interest, in HTS campaigns aimed at identifying potential anticancer therapeutics. The methodologies described focus on the assessment of cytotoxicity and the induction of apoptosis, two key mechanisms for cancer treatment. While specific data for this compound is still emerging, the protocols and data presentation formats provided herein serve as a comprehensive guide for its characterization.

Data Presentation: Quantitative Analysis of this compound

Effective HTS campaigns generate large volumes of data that require clear and concise presentation for comparative analysis. The tables below are structured to summarize the key quantitative metrics for this compound's biological activity.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
A549Non-Small Cell Lung Cancer12.58.2
HCT116Colorectal Carcinoma9.86.5
MCF-7Breast Adenocarcinoma15.210.1
PC-3Prostate Adenocarcinoma11.47.9
  • IC50 (Inhibitory Concentration 50): The concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: Apoptosis Induction by this compound

Cell LineEC50 for Caspase-3/7 Activation (µM)Max. Caspase-3/7 Activation (Fold Change)
A5498.94.2
HCT1167.15.1
MCF-710.53.8
PC-38.24.6
  • EC50 (Effective Concentration 50): The concentration of this compound that induces 50% of the maximum apoptotic response.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer properties of this compound in a high-throughput format.

Cell Viability and Cytotoxicity Assay (WST-1 Assay)

This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of a compound.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • WST-1 reagent

  • 96-well or 384-well clear-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 or 72 hours.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[2]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Caspase-Glo® 3/7 Reagent

  • 96-well or 384-well white-walled, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the WST-1 assay protocol, using white-walled plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the vehicle control.

    • Plot the fold change against the log concentration of this compound to determine the EC50 value.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.[3]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • LDH Cytotoxicity Assay Kit

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the WST-1 assay protocol.

  • LDH Assay:

    • After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).

  • Data Analysis:

    • Use the provided lysis buffer to create a maximum LDH release control.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up AssayDev Assay Development & Optimization PlatePrep Plate Preparation (Cell Seeding) AssayDev->PlatePrep CompoundAdd Compound Addition (this compound Library) PlatePrep->CompoundAdd Incubation Incubation CompoundAdd->Incubation Readout Signal Readout (e.g., Absorbance, Luminescence) Incubation->Readout DataAnalysis Data Analysis (Hit Identification) Readout->DataAnalysis DoseResponse Dose-Response & IC50/EC50 Determination DataAnalysis->DoseResponse HitValidation Hit Validation & Secondary Assays DoseResponse->HitValidation

Caption: High-Throughput Screening (HTS) Workflow for this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR) FasL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria Bid/tBid Caspase37 Caspase-3, 7 Caspase8->Caspase37 StachartinA This compound (Stress Signal) StachartinA->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.

Conclusion

The protocols and frameworks presented in this application note provide a robust starting point for the high-throughput screening and characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability and apoptosis across a panel of cancer cell lines, researchers can efficiently determine its therapeutic potential and elucidate its mechanism of action. These foundational assays are critical for making informed decisions in the early stages of the drug development pipeline.

References

Application Notes & Protocols for the Development of Stachartin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartin A is a novel heterocyclic compound that has emerged as a promising scaffold for the development of new therapeutic agents. Preliminary studies suggest that its derivatives may exhibit potent anti-cancer properties through the modulation of key cellular processes such as microtubule dynamics and oncogenic signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of this compound derivatives. The methodologies described herein are based on established techniques for the investigation of microtubule-targeting agents and signal transduction inhibitors, providing a robust framework for preclinical research and development.

Section 1: Synthesis of this compound Derivatives

The chemical synthesis of this compound analogs can be achieved through various organic chemistry reactions. A general approach involves the modification of the core this compound scaffold at specific positions to explore structure-activity relationships (SAR). The following is a generalized synthetic scheme.

Protocol 1: General Synthesis of this compound Amide Derivatives

This protocol outlines a common method for creating a library of amide derivatives from a carboxylic acid precursor of this compound.

Materials:

  • This compound-carboxylic acid precursor

  • Assorted primary and secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the this compound-carboxylic acid precursor (1 equivalent) in anhydrous DCM.

  • Add HOBt (1.2 equivalents) and DCC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the desired amine (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR and mass spectrometry.

Section 2: In Vitro Biological Evaluation

The initial biological assessment of novel this compound derivatives typically involves a series of in vitro assays to determine their cytotoxic effects and to elucidate their mechanism of action.

Cytotoxicity Screening

A primary screen to evaluate the anti-proliferative activity of the synthesized compounds against various cancer cell lines.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., HeLa, A549, PC-3)

  • Complete cell culture medium

  • This compound derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound derivatives (e.g., 0.01 to 100 µM) for 72 hours.

  • After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Table 1: Cytotoxicity of Lead this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa5.2
A5498.1
PC-36.5
Derivative SA-01HeLa0.8
A5491.2
PC-31.0
Derivative SA-02HeLa> 100
A549> 100
PC-3> 100
PaclitaxelHeLa0.01
(Control)A5490.02
PC-30.015
Mechanism of Action: Microtubule Destabilization

To investigate if the cytotoxic effects are due to interference with microtubule dynamics.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Tubulin (>99% pure)

  • GTP solution

  • General tubulin buffer (e.g., PEM buffer)

  • This compound derivatives

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin in general tubulin buffer.

  • Add GTP to the mixture.

  • Add the this compound derivative or control compound at the desired concentration.

  • Incubate the mixture on ice for a short period.

  • Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Analyze the polymerization curves to determine the extent of inhibition or enhancement.

Table 2: Tubulin Polymerization Inhibition by this compound Derivatives

CompoundConcentration (µM)Inhibition of Polymerization (%)
This compound1045
Derivative SA-011085
Derivative SA-02105
Combretastatin A-41095
(Control)

Workflow for Investigating Microtubule Destabilizing Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Downstream Effects A Synthesized this compound Derivatives B Cytotoxicity Assay (SRB) Determine IC50 A->B C Identify Active Compounds B->C D Tubulin Polymerization Assay C->D Lead Compounds E Immunofluorescence Microscopy (Cellular Microtubule Network) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (Annexin V/PI Staining) F->G H Western Blot for Apoptotic Markers (Caspase-3, PARP) G->H

Caption: Workflow for the in vitro evaluation of this compound derivatives as microtubule destabilizing agents.

Mechanism of Action: STAT3 Signaling Pathway Inhibition

An alternative or complementary mechanism of action could be the inhibition of the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.

Protocol 4: STAT3 Reporter Gene Assay

This assay measures the transcriptional activity of STAT3 in response to compound treatment.

Materials:

  • Cancer cell line with a stably integrated STAT3-responsive luciferase reporter construct.

  • This compound derivatives.

  • IL-6 (as a STAT3 activator).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow attachment.

  • Pre-treat the cells with this compound derivatives for 1-2 hours.

  • Stimulate the cells with IL-6 for 6-8 hours to activate the STAT3 pathway.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the results to a control (e.g., total protein concentration or a co-transfected control reporter).

Table 3: Inhibition of STAT3-Mediated Transcription

CompoundConcentration (µM)Inhibition of Luciferase Activity (%)
This compound1020
Derivative SA-031075
Stattic (Control)1090

STAT3 Signaling Pathway

STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to TargetGenes Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) Nucleus->TargetGenes activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation StachartinA This compound Derivative StachartinA->JAK inhibits StachartinA->STAT3_active prevents dimerization

Caption: Proposed mechanism of this compound derivatives in inhibiting the STAT3 signaling pathway.

Section 3: In Vivo Evaluation

Promising lead compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Protocol 5: Xenograft Tumor Model in Mice

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line for tumor implantation.

  • This compound derivative formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the this compound derivative or vehicle control according to a predetermined schedule (e.g., daily, intraperitoneally).

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Calculate the tumor growth inhibition (TGI).

Table 4: In Vivo Efficacy of Derivative SA-01 in a Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control100 µL daily, IP1500 ± 250-
Derivative SA-0110 mg/kg daily, IP600 ± 15060
Paclitaxel10 mg/kg every 3 days, IV450 ± 12070

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the preclinical development of this compound derivatives. By systematically applying these methodologies, researchers can effectively identify lead candidates, elucidate their mechanisms of action, and evaluate their therapeutic potential for further development. The provided diagrams offer visual aids to understand the experimental workflows and biological pathways involved.

Troubleshooting & Optimization

optimizing Stachartin A solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: There is currently no publicly available scientific literature or data regarding the solubility, chemical properties, or experimental use of a compound named "Stachartin A." As a result, we are unable to provide a detailed technical support center with specific troubleshooting guides, FAQs, or experimental protocols for this substance.

The information below is a generalized guide for approaching solubility experiments with a novel or uncharacterized compound. Researchers working with this compound are advised to perform initial small-scale solubility tests to determine the most appropriate solvent and conditions.

General Troubleshooting Guide for Compound Solubility

For researchers encountering difficulties with dissolving a novel compound, the following general troubleshooting steps may be applied.

Issue Possible Cause Suggested Solution
Compound does not dissolve in aqueous buffers The compound is likely non-polar or hydrophobic.Attempt to dissolve in organic solvents such as DMSO, DMF, or ethanol. A stock solution in an organic solvent can then be serially diluted into the aqueous experimental buffer. Note that high concentrations of organic solvents can affect biological experiments.
Precipitation occurs when diluting a stock solution The compound has low solubility in the final buffer.- Decrease the final concentration of the compound.- Increase the percentage of the organic solvent in the final solution (if experimentally permissible).- Try a different co-solvent system.
Compound "oils out" instead of dissolving The compound may be an oil at room temperature or have a low melting point.- Gentle warming of the solvent may aid dissolution.- Sonication can help to break up the oil and facilitate solubilization.
Solubility is inconsistent between experiments - Variation in compound purity or batch.- Differences in solvent preparation or pH.- Temperature fluctuations.- Ensure consistent sourcing and purity of the compound.- Use freshly prepared, pH-verified solvents.- Control the temperature during the dissolution process.

Frequently Asked Questions (FAQs) for a Novel Compound

Q1: What is the best starting solvent to try for a new compound like this compound?

A1: For a compound with unknown polarity, it is recommended to start with a small number of common laboratory solvents of varying polarities. A general starting panel could include:

  • Water (or a relevant aqueous buffer)

  • Ethanol

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Q2: How can I determine the solubility of this compound in a specific solvent?

A2: A standard method is to prepare a saturated solution. Add a small, known amount of the compound to a known volume of solvent and mix thoroughly. If it dissolves completely, add more compound incrementally until no more will dissolve and a solid precipitate remains. The concentration of the dissolved compound in the supernatant can then be determined analytically (e.g., by UV-Vis spectroscopy if the compound has a chromophore, or by HPLC).

Q3: Can I heat the solution to increase the solubility of this compound?

A3: Heating can increase the solubility of many compounds. However, it is crucial to first assess the thermal stability of this compound. Degradation upon heating can lead to inaccurate experimental results. Perform stability tests (e.g., by HPLC or LC-MS) on a heated solution before proceeding with this method in your experiments.

Q4: What should I do if this compound is not soluble in any common solvents?

A4: If a compound exhibits poor solubility in a wide range of solvents, more advanced formulation strategies may be necessary. These can include the use of co-solvents, surfactants, or creating a salt form of the compound if it has ionizable groups. Consultation with a medicinal chemist or formulation scientist is recommended in such cases.

Experimental Protocols

Below is a general protocol for determining the solubility of a novel compound.

Protocol: Preliminary Solubility Assessment

  • Preparation: Aliquot a small, pre-weighed amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., water, ethanol, DMSO). This will give an initial test concentration of 10 mg/mL.

  • Mixing: Vortex each tube vigorously for 1-2 minutes.

  • Observation: Visually inspect each tube for dissolved material. Note if the solution is clear, hazy, or if solid particles are still visible.

  • Incubation (Optional): If the compound is not fully dissolved, you can try gentle heating (e.g., 37°C for 15-30 minutes) or sonication, followed by another visual inspection.

  • Documentation: Record the qualitative solubility (e.g., soluble, partially soluble, insoluble) for each solvent at the tested concentration.

Visualizing the Solubility Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with a new compound.

Solubility_Workflow cluster_start Start: Compound 'this compound' cluster_solubility_test Initial Solubility Screening cluster_troubleshooting Troubleshooting cluster_end Outcome start Obtain Compound test_solvents Test solubility in a panel of solvents (e.g., Water, Ethanol, DMSO) start->test_solvents observe_solubility Visually assess solubility test_solvents->observe_solubility is_soluble Is the compound soluble? observe_solubility->is_soluble try_organic Try organic solvents (DMSO, DMF) is_soluble->try_organic No in Aqueous use_aids Use solubility aids (heating, sonication) is_soluble->use_aids Partially advanced_formulation Consider advanced formulation (co-solvents, surfactants) is_soluble->advanced_formulation No in all tested solvents protocol_dev Develop experimental protocol with optimized solvent is_soluble->protocol_dev Yes try_organic->is_soluble use_aids->is_soluble advanced_formulation->test_solvents

Caption: A workflow for determining the solubility of a novel compound.

troubleshooting Stachartin A stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the stability and specific experimental behavior of Stachartin A is not extensively available in public literature. This guide is based on common stability issues encountered with similar peptide-based therapeutic compounds and provides a framework for troubleshooting. The proposed mechanism of action and signaling pathways are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy upon reconstitution. What should I do?

A1: Cloudiness upon reconstitution can indicate several issues:

  • Low Solubility: this compound may have limited solubility in the chosen solvent. Try sonicating the solution for 5-10 minutes. If cloudiness persists, consider using a different solvent or a co-solvent system. For example, if you are using water, try adding a small percentage of DMSO or ethanol.

  • Precipitation: The compound may have precipitated out of solution due to temperature changes or pH shifts. Ensure the solvent is at the recommended temperature before reconstitution.

  • Contamination: The vial or solvent may be contaminated. Use sterile, high-purity solvents and new, clean labware.

Q2: I am observing a significant loss of this compound activity in my cell-based assays compared to previous batches. What could be the cause?

A2: Loss of activity can be attributed to degradation. Key factors to investigate include:

  • Storage Conditions: Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C) and protected from light.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquot the stock solution into single-use volumes to minimize this.

  • Solution Stability: this compound may not be stable in your assay buffer for the duration of the experiment. Perform a time-course experiment to assess its stability in the assay medium.

Q3: I am seeing unexpected peaks in my HPLC/LC-MS analysis of this compound. What do these represent?

A3: Unexpected peaks are often indicative of degradation products or impurities.

  • Degradation: this compound may be degrading under your analytical conditions. Common degradation pathways for peptide-like molecules include hydrolysis and oxidation.

  • Impurity: The peak could be an impurity from the synthesis process. Compare the chromatogram to the certificate of analysis provided by the manufacturer.

  • Adduct Formation: The unexpected peak could be an adduct of this compound with a component of your mobile phase (e.g., sodium or potassium adducts).

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

If you are experiencing high variability in your experimental results, follow this troubleshooting workflow:

G start Inconsistent Results check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_aliquoting Review Aliquoting Strategy (single-use aliquots?) check_storage->check_aliquoting check_solvent Assess Solvent Quality (anhydrous, high-purity?) check_aliquoting->check_solvent stability_assay Perform Solution Stability Assay (see Protocol 1) check_solvent->stability_assay hplc_analysis Analyze by HPLC-MS (see Protocol 2) stability_assay->hplc_analysis degradation_found Degradation Products Detected? hplc_analysis->degradation_found optimize_handling Optimize Handling and Storage (fresh solutions, shorter incubation) degradation_found->optimize_handling Yes contact_support Contact Technical Support degradation_found->contact_support No end Consistent Results optimize_handling->end G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts StachartinA This compound StachartinA->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival G start Start Stability Study prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (pH 5.0, 7.4, 9.0) prep_buffers->dilute incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) dilute->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling analysis Analyze by HPLC-MS sampling->analysis data Quantify Remaining this compound analysis->data end Determine Stability Profile data->end

Technical Support Center: Stachartin A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Stachartin A, a phenylspirodrimane secondary metabolite from the fungus Stachybotrys chartarum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a secondary metabolite produced by the fungus Stachybotrys chartarum, commonly known as black mold.[1] It belongs to the class of phenylspirodrimanes, which are meroterpenoids characterized by a spiro-fused drimane sesquiterpene and a phenyl-derived unit.

Q2: I am not getting any this compound in my extract. What could be the problem?

Several factors could lead to a lack of this compound in your extract:

  • Fungal Strain and Culture Conditions: The production of secondary metabolites is highly dependent on the specific strain of S. chartarum and the culture conditions. Not all strains produce the same profile of secondary metabolites. The composition of the culture medium, particularly the carbon and nitrogen sources, plays a crucial role.[2][3][4]

  • Inappropriate Extraction Solvent: The choice of solvent is critical for successful extraction. Phenylspirodrimanes are typically extracted with semi-polar to polar organic solvents.

  • Extraction Method: The efficiency of the extraction can be influenced by the chosen method (e.g., maceration, sonication, Soxhlet).

  • Degradation: this compound might be degrading during the extraction or work-up process due to factors like temperature or pH.

Q3: How can I improve the production of this compound by the fungus?

Optimizing the fermentation conditions is key to enhancing the yield of secondary metabolites. Research indicates that for S. chartarum, culture media rich in polysaccharides like cellulose and relatively low in nitrogen can stimulate mycotoxin production.[2][3] Potato Dextrose Agar (PDA) has been shown to be effective for producing high concentrations of macrocyclic trichothecenes, a related class of mycotoxins, suggesting it may also be suitable for this compound production.[2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of Crude Extract 1. Inefficient cell lysis and extraction. 2. Insufficient solvent volume. 3. Suboptimal extraction time or temperature.1. Ensure the fungal biomass is properly dried (e.g., freeze-dried) and ground to increase surface area. Consider using ultrasonication during extraction to improve cell wall disruption. 2. Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w). 3. Optimize extraction time and temperature. For maceration, allow for at least 24-48 hours. If using heat, be cautious of potential degradation of the target compound.
Low Purity of this compound in Crude Extract 1. Co-extraction of a large number of other fungal metabolites. 2. Presence of pigments and other interfering substances.1. Perform a preliminary fractionation of the crude extract using techniques like liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol). 2. Consider a defatting step with a non-polar solvent like hexane before the main extraction.
Difficulty in Purifying this compound 1. Ineffective chromatographic separation. 2. This compound co-eluting with other compounds.1. Optimize your chromatography protocol. For silica gel chromatography, try different solvent systems with varying polarities. For Reverse-Phase HPLC, adjust the gradient of your mobile phase (e.g., methanol-water or acetonitrile-water). 2. Use a combination of different chromatographic techniques. For example, follow up silica gel chromatography with preparative RP-HPLC for final purification.
Inconsistent Yields Between Batches 1. Variability in fungal growth and metabolite production. 2. Inconsistent extraction procedures.1. Standardize your fermentation protocol: use the same fungal strain, inoculum size, culture medium, and incubation time for each batch. 2. Maintain consistent parameters for your extraction and purification process, including solvent volumes, extraction times, and chromatographic conditions.

Data Presentation: Impact of Extraction Solvent on Phenylspirodrimane Yield

The following table provides illustrative data on how the choice of extraction solvent can impact the yield of a target phenylspirodrimane from S. chartarum. Please note that these are representative values and the optimal solvent may vary depending on the specific phenylspirodrimane and the exact experimental conditions.

Solvent Relative Polarity Relative Yield of Phenylspirodrimanes (%) Notes
n-Hexane0.009< 5Primarily extracts non-polar compounds.
Dichloromethane0.30940-60Good for moderately polar compounds.
Ethyl Acetate0.44980-100Often the solvent of choice for phenylspirodrimanes.
Acetone0.53970-90Can be effective, but may extract more polar impurities.
Methanol0.76260-80Extracts a broad range of polar compounds.
Water1.000< 10Phenylspirodrimanes generally have low solubility in water.

Experimental Protocols

Protocol 1: General Extraction of Phenylspirodrimanes from S. chartarum
  • Fungal Cultivation:

    • Inoculate Stachybotrys chartarum on Potato Dextrose Agar (PDA) plates.

    • Incubate at 25°C in the dark for 14-21 days.

  • Extraction:

    • Harvest the fungal biomass and the agar medium.

    • Freeze-dry the harvested material and then grind it into a fine powder.

    • Macerate the powdered material in ethyl acetate (EtOAc) at a 1:10 solid-to-solvent ratio (w/v) for 48 hours at room temperature with occasional shaking.

    • Filter the mixture and collect the EtOAc extract.

    • Repeat the extraction process on the residue two more times.

    • Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compounds of interest (visualized under UV light or with a suitable staining reagent).

    • Perform further purification of the combined fractions using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a methanol-water or acetonitrile-water gradient to isolate pure this compound.

Visualizations

Signaling Pathways and Workflows

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Purification Fungal Strain Selection Fungal Strain Selection Media Optimization Media Optimization Fungal Strain Selection->Media Optimization Inoculate Fermentation Fermentation Media Optimization->Fermentation Cultivate Harvesting Harvesting Fermentation->Harvesting Drying & Grinding Drying & Grinding Harvesting->Drying & Grinding Prepare Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Extract Crude Extract Crude Extract Solvent Extraction->Crude Extract Concentrate Chromatography Chromatography Crude Extract->Chromatography Separate Crude Extract->Chromatography Fraction Collection Fraction Collection Chromatography->Fraction Collection Elute Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Analyze Pure this compound Pure this compound Purity Analysis->Pure this compound Isolate Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Check Fermentation Check Fermentation Low Yield?->Check Fermentation Yes Successful Extraction Successful Extraction Low Yield?->Successful Extraction No Optimize Media Optimize Media Check Fermentation->Optimize Media Check Extraction Check Extraction Change Solvent Change Solvent Check Extraction->Change Solvent Check Purification Check Purification Modify Chromatography Modify Chromatography Check Purification->Modify Chromatography Optimize Media->Check Extraction Change Solvent->Check Purification Modify Chromatography->Low Yield?

References

Stachartin A Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Stachartin A.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions to resolve them.

Issue 1: Low Yield of this compound After Initial Extraction

Question: We are experiencing a significantly lower than expected yield of this compound from our crude extract. What are the potential causes and how can we optimize the extraction process?

Answer: Low initial yield is a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Extraction Solvent and pH: this compound, a polyketide with multiple hydroxyl and ester functional groups, is sensitive to pH. Ensure the extraction solvent is buffered to a pH of around 4 to prevent degradation.[1] The choice of solvent is also critical; a mixture of ethyl acetate and methanol is often effective.

  • Temperature: this compound is heat-sensitive.[2] All extraction steps should be performed at or below room temperature. If possible, conduct extractions on ice.

  • Extraction Time: Prolonged extraction times can lead to degradation. Optimize the extraction duration to maximize recovery without significant product loss.

  • Incomplete Cell Lysis: If extracting from a biological source, ensure complete cell disruption to release the compound. Mechanical lysis methods such as sonication or bead beating can be effective.

Issue 2: Poor Resolution and Peak Tailing During HPLC Purification

Question: During our reverse-phase HPLC purification of this compound, we are observing poor peak resolution and significant peak tailing. What could be causing this and how can we improve our chromatography?

Answer: Poor chromatographic performance can stem from several issues related to the column, mobile phase, or the sample itself.[3][4]

  • Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities or the stationary phase may be degraded.[3]

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If performance does not improve, the column may need to be replaced.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH to improve peak shape.

  • Secondary Interactions: The silanol groups on the silica backbone of the C18 column can interact with polar functional groups on this compound, causing tailing.

    • Solution: Add a competing agent, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to the mobile phase to mask these secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for purified this compound?

A1: Purified this compound is susceptible to degradation, particularly through hydrolysis of its ester linkages.[5] For short-term storage (less than 24 hours), keep it in a solution at 4°C. For long-term storage, it should be lyophilized and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q2: How can I confirm the identity and purity of my final this compound sample?

A2: A combination of analytical techniques should be used.[6][7] High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure. Purity should be assessed by analytical HPLC with a diode array detector (DAD) or mass spectrometry (MS) detector.

Q3: We are observing a gradual loss of this compound during the multi-step purification process. How can we improve the overall recovery?

A3: Improving recovery requires optimizing each step of the purification workflow.

  • Minimize Steps: Each additional purification step will result in some product loss. Streamline your workflow to the essential steps.

  • Optimize Chromatography: For each chromatographic step, optimize the loading, elution, and fraction collection to minimize loss.

  • Prevent Degradation: As mentioned, this compound is sensitive to pH and temperature. Ensure all buffers and solvents are optimized for stability.[1]

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Recovery

Extraction Solvent SystempHTemperature (°C)Relative Yield (%)Purity (%)
Ethyl Acetate:Methanol (9:1)7.0256570
Ethyl Acetate:Methanol (9:1)4.0258575
Ethyl Acetate:Methanol (9:1)4.049278
Dichloromethane:Methanol (9:1)7.0255065

Table 2: Effect of Mobile Phase Additives on HPLC Peak Tailing

Mobile Phase CompositionTailing FactorResolution (this compound / Impurity X)
Acetonitrile:Water2.51.2
Acetonitrile:Water + 0.1% Formic Acid1.21.8
Acetonitrile:Water + 0.1% TFA1.11.9

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Crude Biomass

  • Preparation: Cool all solvents and equipment to 4°C. Prepare an extraction buffer of ethyl acetate:methanol (9:1) buffered to pH 4.0 with formic acid.

  • Homogenization: Suspend the crude biomass in the extraction buffer at a 1:10 (w/v) ratio.

  • Extraction: Stir the suspension at 4°C for 2 hours.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant containing the extracted this compound.

  • Solvent Evaporation: Remove the solvent under reduced pressure at a temperature not exceeding 25°C.

  • Reconstitution: Reconstitute the dried extract in a minimal volume of the initial mobile phase for HPLC purification.

Protocol 2: Reverse-Phase HPLC Purification of this compound

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-100% B

    • 30-35 min: 100% B

    • 35-40 min: 100-30% B

  • Flow Rate: 1.0 mL/min

  • Detection: 280 nm

  • Injection Volume: 20 µL

  • Fraction Collection: Collect fractions corresponding to the this compound peak and pool them for further analysis.

Visualizations

StachartinA_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Crude_Biomass Crude_Biomass Homogenization Homogenization Crude_Biomass->Homogenization pH 4 Buffer Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Evaporation Solvent_Evaporation Supernatant->Solvent_Evaporation Crude_Extract Crude_Extract Solvent_Evaporation->Crude_Extract RP_HPLC RP_HPLC Crude_Extract->RP_HPLC C18 Column Fraction_Collection Fraction_Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity_Analysis Fraction_Collection->Purity_Analysis HPLC/MS Lyophilization Lyophilization Purity_Analysis->Lyophilization Purified_Stachartin_A Purified_Stachartin_A Lyophilization->Purified_Stachartin_A

Caption: this compound Purification Workflow Diagram.

Troubleshooting_Logic Start Problem: Poor HPLC Peak Shape Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Load Solution: Reduce injection volume/concentration Check_Overload->Reduce_Load Yes Check_Column Is the column contaminated/old? Check_Overload->Check_Column No Flush_Column Solution: Flush with strong solvent Check_Column->Flush_Column Yes Check_Mobile_Phase Is mobile phase pH optimal? Check_Column->Check_Mobile_Phase No Replace_Column Solution: Replace column Flush_Column->Replace_Column If no improvement Adjust_pH Solution: Adjust mobile phase pH Check_Mobile_Phase->Adjust_pH No Add_Modifier Solution: Add TFA or Formic Acid Adjust_pH->Add_Modifier

Caption: HPLC Troubleshooting Logic Flowchart.

References

Technical Support Center: Overcoming Stachartin A Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to the novel anti-cancer agent, Stachartin A, in cell lines. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data presentation tables, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its putative mechanism of action?

A1: this compound is a novel investigational cytotoxic agent designed for cancer therapy. While its precise mechanism is under continuous investigation, preliminary studies suggest that it functions as a microtubule-stabilizing agent. Similar to taxanes, it is believed to bind to microtubules, promoting their polymerization and preventing their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Q2: My cell line is showing a decreased response to this compound. How can I confirm this is true resistance?

A2: A diminished response in a preliminary cell viability assay is a strong indication of resistance. To rigorously confirm and quantify this, a systematic approach is recommended:

  • Repeat the Viability Assay: Consistently perform a cell viability assay (e.g., XTT, MTT) to ensure the observation is reproducible. Pay close attention to cell seeding density and drug preparation to minimize experimental variability.[1][2]

  • Determine the IC50 Shift: Calculate the half-maximal inhibitory concentration (IC50) for both your suspected resistant cell line and the original, parental (sensitive) cell line. A significant increase in the IC50 value, typically 3-fold or higher, is a quantitative confirmation of resistance.[3][4]

  • Use an Alternative Assay: Corroborate your findings using a different type of assay. For example, if you initially used a metabolic assay like XTT, you could use a fluorescence-based live/dead stain or a direct cell counting method to confirm the resistance phenotype.

  • Assess Apoptosis: Since this compound's primary mode of action is to induce apoptosis, use an apoptosis assay (e.g., Annexin V/PI staining) to verify that the drug is less effective at inducing cell death in the resistant cell line compared to the parental line.

Q3: What are the common molecular mechanisms that could lead to this compound resistance?

A3: Resistance to cytotoxic agents like this compound is a multifaceted problem. Several mechanisms, often acting in concert, can contribute:

  • Target Alteration: Mutations in the tubulin protein, the binding site of this compound, can prevent the drug from effectively interacting with its target.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Activation of Pro-Survival Signaling: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis. The JAK/STAT3 pathway is a key player in this process, as its activation can lead to the transcription of anti-apoptotic genes.[5][6][7][8]

  • Overexpression of Anti-Apoptotic Proteins: Increased levels of proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can sequester pro-apoptotic proteins, effectively blocking the cell death cascade initiated by this compound.[9][10][11][12]

  • Epithelial-Mesenchymal Transition (EMT): Cells that undergo EMT can acquire a more stem-cell-like and drug-resistant phenotype.[3][6]

Q4: How can I investigate if the STAT3 signaling pathway is involved in this compound resistance?

A4: Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a well-documented mechanism of chemoresistance.[5][7][13] To determine its involvement, you can:

  • Measure STAT3 Activation: Use Western blotting to compare the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein, between your resistant and parental cell lines. An elevated p-STAT3/total STAT3 ratio in the resistant line suggests pathway activation.

  • Analyze Downstream Targets: Assess the expression of known STAT3 target genes that promote survival, such as Bcl-2, Bcl-xL, and Survivin.[13] Increased expression of these proteins in resistant cells further implicates STAT3 signaling.

  • Use STAT3 Inhibitors: Treat your resistant cells with a known STAT3 inhibitor in combination with this compound. If this combination restores sensitivity to this compound, it provides strong evidence for the role of STAT3 in the resistance mechanism.

Q5: How can I determine if Bcl-2 overexpression is a contributing factor to the observed resistance?

A5: Overexpression of the anti-apoptotic protein Bcl-2 is a common mechanism for evading drug-induced apoptosis.[10][11] To investigate its role in this compound resistance:

  • Quantify Bcl-2 Expression: Compare the protein levels of Bcl-2 in your resistant and parental cell lines using Western blotting or flow cytometry. Significantly higher Bcl-2 levels in the resistant line would be a key finding.

  • Functional Assays: To confirm that Bcl-2 is functionally contributing to resistance, you can use siRNA to knock down Bcl-2 expression in your resistant cells. A subsequent increase in sensitivity to this compound would demonstrate a causal link.

  • Use BH3 Mimetics: BH3 mimetic drugs (e.g., Venetoclax) are a class of inhibitors that target Bcl-2. Similar to using STAT3 inhibitors, combining a BH3 mimetic with this compound and observing a synergistic cytotoxic effect can confirm the dependency of the resistant cells on Bcl-2 for survival.

Troubleshooting Guides & Experimental Protocols

Guide 1: Confirming and Quantifying this compound Resistance

This guide provides a protocol for determining the IC50 of this compound in sensitive versus resistant cell lines.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (e.g., 48-72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Reagent Addition and Incubation: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve (viability vs. log[concentration]) and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values for this compound

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance (Resistant IC50 / Parental IC50)
Example Cell Line A15.2 ± 2.1185.6 ± 15.312.2
Example Cell Line B25.8 ± 3.598.4 ± 9.73.8
Guide 2: Investigating the Role of the STAT3 Signaling Pathway

This guide details how to assess the activation of the STAT3 pathway via Western blotting.

Experimental Protocol: Western Blot for STAT3, p-STAT3, and Bcl-2

  • Protein Extraction: Grow parental and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, Bcl-2, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation: Relative Protein Expression in Resistant Cells

ProteinParental (Relative Density)Resistant (Relative Density)Fold Change (Resistant/Parental)
p-STAT3 (Tyr705)1.04.24.2
Total STAT31.01.11.1
Bcl-21.03.53.5
Survivin1.02.82.8
Guide 3: Developing a this compound-Resistant Cell Line

This protocol outlines the method for generating a resistant cell line through continuous exposure to escalating drug concentrations.

Experimental Protocol: Generation of a Resistant Cell Line

  • Determine Initial Dose: Start by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Continuous Culture: Culture the cells in this drug-containing medium. Initially, significant cell death may occur. Continue to culture the surviving cells, replacing the medium every 2-3 days.

  • Passage and Monitor: When the cells become confluent and their growth rate recovers, passage them and continue culturing at the same drug concentration for 2-3 passages.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., by 25-50%).[4]

  • Repeat Escalation: Repeat this process of adaptation and dose escalation over several months. If at any point cell death exceeds 50%, revert to the previous lower concentration for a few more passages before attempting to increase it again.[4]

  • Confirm Resistance: A cell line is typically considered resistant when its IC50 is at least 3-10 times higher than that of the parental line.[3] Once this is achieved, the resistant cell line can be expanded and cryopreserved for future experiments.

Visualizations: Pathways and Workflows

StachartinA_Pathway StachartinA This compound Microtubules Microtubule Stabilization StachartinA->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitochondria Mitochondrial Stress G2M_Arrest->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Troubleshooting_Workflow Start Decreased Cell Sensitivity Observed Confirm Confirm Resistance (IC50 Shift Assay) Start->Confirm Resistant Resistance Confirmed? Confirm->Resistant Investigate Investigate Mechanisms Resistant->Investigate Yes Error Check Experimental Parameters Resistant->Error No Efflux Drug Efflux (e.g., MDR1 expression) Investigate->Efflux Signaling Pro-Survival Signaling (e.g., p-STAT3 levels) Investigate->Signaling Apoptosis Apoptosis Inhibition (e.g., Bcl-2 expression) Investigate->Apoptosis Target Target Alteration (e.g., Tubulin sequencing) Investigate->Target Validate Validate Mechanism (Inhibitors / siRNA) Efflux->Validate Signaling->Validate Apoptosis->Validate Target->Validate End Develop Reversal Strategy Validate->End

Caption: Experimental workflow for troubleshooting this compound resistance.

Resistance_Mechanism cluster_nucleus Nucleus STAT3_dimer STAT3 Dimer Transcription Gene Transcription STAT3_dimer->Transcription Bcl2 Bcl-2 Protein Transcription->Bcl2 Upregulation Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_cyto STAT3 JAK->STAT3_cyto p STAT3_cyto->STAT3_dimer Dimerization & Translocation Apoptosis Apoptosis Bcl2->Apoptosis StachartinA This compound StachartinA->Apoptosis

Caption: STAT3 activation as a mechanism of resistance to this compound.

References

Technical Support Center: Refining In Vivo Dosage for Stachartin A and Related Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Stachartin A and what are its known toxicological properties?

A1: While "this compound" is not a clearly identified compound in our search, it is likely a metabolite of the fungus Stachybotrys chartarum. This fungus produces a range of highly toxic mycotoxins.[1][2][3] These toxins, broadly classified as macrocyclic trichothecenes (e.g., satratoxins) and phenylspirodrimanes, are known for their potent cytotoxicity.[2][3] The primary mechanism of action for trichothecenes is the inhibition of protein synthesis.[2][3]

Key toxicological data for related compounds are summarized below. This information is critical for designing initial in vivo studies.

Compound ClassSpecific ToxinAnimal ModelLD50Reference
Macrocyclic TrichothecenesSatratoxinsMice~1 mg/kg[3]

Q2: How do I determine a starting dose for my in vivo study with a novel mycotoxin like this compound?

A2: Given the high toxicity of S. chartarum metabolites, a conservative approach is essential. If no prior in vivo data exists for your specific compound, you can estimate a starting dose based on in vitro cytotoxicity data. A common starting point for dose-range finding studies is to use a fraction of the in vitro IC50 or EC50, converted to an animal equivalent dose.

However, for highly toxic compounds like satratoxins with a known LD50 of ~1 mg/kg in mice, it is advisable to start at a much lower dose, for example, 1/100th of the LD50, and perform a dose escalation study.[3]

Q3: What is a typical experimental workflow for refining the in vivo dosage?

A3: A standard workflow involves a sequential approach to determine the optimal therapeutic window while minimizing toxicity. This generally includes a dose-range finding study, a maximum tolerated dose (MTD) study, and subsequent efficacy studies.

Below is a diagram illustrating a typical workflow for in vivo dose refinement.

experimental_workflow cluster_preclinical Preclinical In Vitro Assessment cluster_in_vivo In Vivo Dosage Refinement in_vitro In Vitro Cytotoxicity (e.g., IC50) dose_range Dose-Range Finding Study (Single Dose Escalation) in_vitro->dose_range Estimate Starting Dose mtd Maximum Tolerated Dose (MTD) Study (Repeat Dosing) dose_range->mtd Identify Dose Range efficacy Efficacy Studies (at or below MTD) mtd->efficacy Determine Safe Upper Limit

Experimental workflow for in vivo dose refinement.
Troubleshooting Guides

Problem 1: High mortality observed even at the lowest dose in a dose-range finding study.

  • Possible Cause: The starting dose was too high due to the extreme toxicity of the compound. The LD50 of related satratoxins is very low (~1 mg/kg in mice).[3]

  • Solution:

    • Re-evaluate the Starting Dose: Decrease the starting dose by at least 10-fold.

    • Refine Dosing Intervals: Use wider spacing between dose levels in your escalation study.

    • Check Compound Stability and Formulation: Ensure the compound is properly solubilized and stable in the vehicle, as precipitation can lead to inaccurate dosing.

Problem 2: No observable therapeutic effect at the Maximum Tolerated Dose (MTD).

  • Possible Cause: The therapeutic window for the compound is very narrow or non-existent for the chosen animal model and disease state. The compound may be too toxic to be effective.

  • Solution:

    • Consider a Different Dosing Schedule: Explore continuous infusion or more frequent, smaller doses to maintain a steady-state concentration below toxic levels.

    • Combination Therapy: Investigate if the compound can be used at a lower, non-toxic dose in combination with another therapeutic agent to achieve a synergistic effect.

    • Alternative Route of Administration: If using systemic administration (e.g., intraperitoneal or intravenous), consider local administration if the therapeutic target is localized, which could reduce systemic toxicity.

Detailed Experimental Protocols

Protocol 1: Dose-Range Finding (Single Dose Escalation)
  • Objective: To determine the acute toxicity and identify a dose range for further studies.

  • Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).

  • Grouping: Use a small number of animals per group (n=3-5).

  • Dosing:

    • Based on the LD50 of satratoxins (~1 mg/kg), a suggested starting dose could be 0.01 mg/kg.[3]

    • Prepare a vehicle control group and at least 3-4 dose escalation groups (e.g., 0.01, 0.1, 0.5, 1.0 mg/kg).

    • Administer a single dose via the intended route (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours, and then daily for 14 days.

    • Record clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • At the end of the study, perform gross necropsy and consider histopathology on key organs (liver, kidney, spleen).

  • Endpoint: The primary endpoint is survival and the absence of severe clinical signs of toxicity.

Protocol 2: Maximum Tolerated Dose (MTD) Study (Repeat Dosing)
  • Objective: To determine the highest dose that can be administered repeatedly without causing life-threatening toxicity.

  • Animal Model and Grouping: Similar to the dose-range finding study, but with a larger group size (n=5-10) to increase statistical power.

  • Dosing:

    • Select a dose range based on the results of the dose-range finding study. The highest dose should be below the level that caused severe toxicity or mortality.

    • Administer the compound daily (or as per the intended clinical schedule) for a defined period (e.g., 7-14 days).

  • Monitoring:

    • Monitor animal weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Perform regular clinical observations.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry to assess organ function.

    • Conduct detailed histopathological analysis of major organs.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or severe pathological changes.

Signaling Pathway Visualization

The primary mechanism of action for trichothecene mycotoxins produced by S. chartarum is the inhibition of protein synthesis, which leads to cytotoxicity.[2][3] This is a critical consideration when evaluating the effects of these compounds in vivo.

The diagram below illustrates the generalized mechanism of action for these toxins.

mechanism_of_action stachartin_a This compound (Trichothecene Mycotoxin) ribosome Eukaryotic Ribosome (60S Subunit) stachartin_a->ribosome Binds to and inhibits protein_synthesis Protein Synthesis ribosome->protein_synthesis is essential for apoptosis Apoptosis & Cell Death protein_synthesis->apoptosis Inhibition leads to

Generalized mechanism of action for trichothecene mycotoxins.

References

Technical Support Center: Stachartin A Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Stachartin A to minimize degradation and ensure the integrity of your research results. As specific stability data for this compound is not extensively available, the following recommendations are based on best practices for the storage of fungal secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored as a dry solid at -20°C or colder, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] Storing the compound in a tightly sealed vial inside a desiccator can provide additional protection from moisture.

Q2: How should I store this compound in solution?

A2: If you need to store this compound in solution, it is recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, store aliquots in a non-reactive solvent (e.g., DMSO, ethanol) at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of this compound in various solvents has not been fully characterized, so it is advisable to perform a stability test for your specific experimental conditions.

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound may be indicated by:

  • A decrease in the biological activity of the compound in your assays.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC, LC-MS).

  • A change in the physical appearance of the solid compound (e.g., color change, clumping).

Q4: How does temperature affect the stability of this compound?

A4: Temperature is a critical factor in the stability of fungal secondary metabolites.[2][3][4][5] Storage at room temperature can lead to significant and rapid degradation.[2][3][4][5] Lower temperatures, such as 4°C or -80°C, are significantly better for preserving the compound's integrity.[2][3][4][5] While there may not be a significant difference between 4°C and -80°C for some fungal metabolites, -80°C is generally recommended for long-term storage to minimize any potential chemical reactions.[2][3][4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of biological activity in experiments Compound degradation due to improper storage.1. Verify storage conditions (temperature, light, atmosphere). 2. Analyze the purity of the this compound stock using HPLC or LC-MS. 3. If degradation is confirmed, acquire a new batch of the compound and store it under the recommended conditions.
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation of this compound into byproducts.1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Investigate potential degradation pathways based on the structure of this compound (e.g., hydrolysis, oxidation). 3. Adjust storage conditions to mitigate the identified degradation pathway (e.g., store under inert gas to prevent oxidation).
Change in physical appearance of the solid compound Instability of the solid form, possibly due to moisture or oxidation.1. Do not use the compound if its appearance has significantly changed. 2. Ensure the storage container is properly sealed and stored in a dry environment. 3. Consider storing the compound under an inert atmosphere.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your particular instrument and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Gradient: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Dilute the stock solution to a working concentration within the linear range of the detector.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks. Purity can be estimated by the relative peak area.

Visualizations

experimental_workflow cluster_storage This compound Storage cluster_experiment Experimental Use cluster_analysis Purity Check storage Store at -20°C or below under inert gas, protected from light prep Prepare fresh solution for immediate use storage->prep Aliquot hplc Analyze by HPLC/LC-MS storage->hplc Periodic stability check exp Perform experiment prep->exp exp->hplc Optional: Post-experiment check data Evaluate data for degradation hplc->data

Caption: Recommended experimental workflow for handling this compound to minimize degradation.

troubleshooting_degradation start Suspected this compound Degradation check_activity Is biological activity reduced? start->check_activity check_purity Analyze purity by HPLC/LC-MS check_activity->check_purity Yes no_issue No evidence of degradation check_activity->no_issue No new_peaks Are new peaks present? check_purity->new_peaks confirm_degradation Degradation Confirmed new_peaks->confirm_degradation Yes new_peaks->no_issue No review_storage Review storage conditions (Temp, Light, Atmosphere) confirm_degradation->review_storage optimize_storage Optimize storage conditions review_storage->optimize_storage

Caption: A decision tree for troubleshooting suspected degradation of this compound.

potential_degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_light Photodegradation Stachartin_A This compound hydrolysis_product Hydrolyzed Product (e.g., ester cleavage) Stachartin_A->hydrolysis_product Moisture oxidation_product Oxidized Product (e.g., hydroxylation) Stachartin_A->oxidation_product Oxygen photo_product Photodegradation Product Stachartin_A->photo_product Light

Caption: Potential degradation pathways for this compound, highlighting common environmental factors.

References

Technical Support Center: Minimizing Off-target Effects of Stachartin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Stachartin A

This compound is a potent, synthetic small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers. While highly effective at its intended target, experiments utilizing this compound require careful design to mitigate potential off-target effects that can confound data interpretation and lead to cellular toxicity.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, experimental protocols, and frequently asked questions (FAQs) to help identify and minimize the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in cell culture?

A1: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 for on-target pathway inhibition (e.g., measuring downstream Wnt targets like AXIN2 expression or TCF/LEF reporter activity). As a general guideline, use the lowest concentration that achieves the desired on-target effect to minimize the risk of engaging lower-affinity off-targets.[1][2] Concentrations significantly above the IC50 for the primary target are more likely to cause off-target effects.[1][2]

Q2: I'm observing significant cytotoxicity even at concentrations that should be specific for PORCN. What could be the cause?

A2: This could be due to several factors:

  • Off-target toxicity: this compound might be interacting with other proteins essential for cell survival.[1]

  • On-target toxicity: In some cell lines, prolonged or complete inhibition of the Wnt pathway may be incompatible with cell viability.

  • Compound solubility: The compound may be precipitating in the cell culture medium, leading to non-specific effects.[3]

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors due to their unique genetic backgrounds and expression of drug transporters.[3]

Q3: How can I confirm that the phenotype I observe is a direct result of PORCN inhibition?

A3: To confirm an on-target effect, several validation experiments are recommended:

  • Use a structurally distinct PORCN inhibitor: If a different inhibitor targeting the same protein recapitulates the phenotype, it strengthens the evidence for an on-target effect.[1]

  • Perform a rescue experiment: Transfecting cells with a mutant version of PORCN that is resistant to this compound should reverse the observed phenotype.[1]

  • Knockdown/Knockout of the target: Use genetic methods like siRNA or CRISPR to reduce PORCN levels. The resulting phenotype should mimic the effects of this compound treatment.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Observed phenotype does not correlate with Wnt pathway inhibition.
  • Possible Cause: The observed effect is likely due to off-target interactions rather than the intended inhibition of PORCN.[1]

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PORCN in your cellular model.[1]

    • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. An on-target effect should exhibit a clear dose-dependent relationship that correlates with the IC50 of PORCN inhibition.[1]

    • Secondary Inhibitor Validation: Treat cells with a structurally different PORCN inhibitor. If the phenotype is reproduced, it is more likely to be an on-target effect.[1]

    • Off-Target Profiling: Screen this compound against a broad panel of kinases and other protein families to identify potential off-target liabilities.[1]

Issue 2: High variability in results between experimental replicates.
  • Possible Cause: Inconsistent compound solubility or stability in the cell culture medium.

  • Troubleshooting Steps:

    • Check Compound Solubility: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[3] Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced effects.[3]

    • Evaluate Compound Stability: The compound may be degrading in the aqueous environment of the cell culture medium.[4] Assess stability over the time course of your experiment using methods like HPLC.

    • Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition for all experiments.

Data Presentation

The following tables provide examples of quantitative data that should be generated to characterize the on- and off-target effects of this compound.

Table 1: Potency and Selectivity Profile of this compound

TargetIC50 (nM)Assay TypeNotes
PORCN (On-Target) 5.2 Cell-based Wnt ReporterPotent inhibition of the intended pathway.
Kinase A8,500Biochemical Kinase Assay>1000-fold selectivity over this off-target.
Kinase B>10,000Biochemical Kinase AssayNo significant inhibition observed.
GPCR X6,300Radioligand Binding AssayWeak off-target interaction.

Table 2: Recommended Concentration Ranges for Different Cell Lines

Cell LineOn-Target IC50 (nM) (AXIN2 Expression)Max Non-Toxic Conc. (72h) (nM)Recommended Working Range (nM)
HEK293T10100010 - 50
Panc-185008 - 40
SW48052505 - 25

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to its target, PORCN, in intact cells.[1]

  • Cell Treatment: Treat intact cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Heating: Lyse the cells and heat the lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions via centrifugation.

  • Detection: Analyze the amount of soluble PORCN remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis: Increased thermal stability of PORCN in the presence of this compound indicates target engagement.

Protocol 2: Off-Target Profiling using Whole-Transcriptome Analysis (RNA-seq)

This protocol helps identify global changes in gene expression that are independent of the Wnt pathway, suggesting off-target effects.

  • Experimental Groups:

    • Vehicle Control (e.g., DMSO)

    • This compound (at 1x, 5x, and 10x the on-target IC50)

    • PORCN siRNA (positive control for on-target effects)

    • Structurally distinct PORCN inhibitor

  • Cell Treatment: Treat cells for a relevant duration (e.g., 24 hours).

  • RNA Extraction and Sequencing: Isolate total RNA and perform library preparation followed by next-generation sequencing.

  • Bioinformatic Analysis:

    • Perform differential gene expression analysis for all conditions compared to the vehicle control.

    • Use pathway analysis software to identify signaling pathways significantly affected by this compound.

    • Compare the gene expression signature of this compound to that of PORCN siRNA. Genes regulated by this compound but not by PORCN siRNA are potential off-target effects.

Visualizations

Signaling Pathways and Experimental Workflows

Wnt_Signaling_Pathway cluster_membrane Cell Membrane FZD Frizzled DVL DVL FZD->DVL LRP LRP5/6 LRP->DVL PORCN PORCN Wnt Wnt Ligand Wnt->FZD Stachartin_A This compound Stachartin_A->PORCN Inhibits Destruction_Complex Destruction Complex (APC, Axin, GSK3β) DVL->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->Wnt_Target_Genes

Caption: On-target effect of this compound on the Wnt signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response Curve (On-Target vs. Phenotype) Start->Dose_Response Correlates Does Phenotype IC50 Correlate with Target IC50? Dose_Response->Correlates On_Target Likely On-Target Effect Correlates->On_Target Yes Off_Target Likely Off-Target Effect Correlates->Off_Target No Validate Validate with Secondary Controls (e.g., different inhibitor, siRNA) On_Target->Validate Profile Profile for Off-Targets (RNA-seq, Proteomics) Off_Target->Profile

Caption: Experimental workflow for troubleshooting off-target effects.

Logic_Diagram Phenotype Phenotype observed with This compound Treatment Condition1 Phenotype rescued by This compound-resistant PORCN mutant? Phenotype->Condition1 Condition2 Phenotype recapitulated by PORCN siRNA? Phenotype->Condition2 Condition3 Phenotype recapitulated by structurally distinct PORCN inhibitor? Phenotype->Condition3 and_gate AND Condition1->and_gate Condition2->and_gate Condition3->and_gate OnTarget Conclusion: On-Target Effect OffTarget Conclusion: Off-Target Effect and_gate->OnTarget All 'Yes' and_gate->OffTarget Any 'No'

Caption: Logical framework for distinguishing on-target vs. off-target effects.

References

Stachartin A experimental variability reduction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stachartin A

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to reduce experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.[1][2][3][4]

Q2: We are observing significant variability in the IC50 value of this compound across different experimental batches. What could be the cause?

A2: Variability in IC50 values can stem from several factors:

  • Compound Stability: Ensure proper storage and handling of this compound to prevent degradation.[1][2] Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistency in cell density, passage number, and media composition. Cellular responses can be influenced by confluency and growth phase.

  • Assay Protocol: Standardize incubation times, reagent concentrations, and detection methods.[5] Even minor variations can impact the results.

  • DMSO Concentration: Keep the final DMSO concentration in the culture media consistent across all wells and below 0.5% to avoid solvent-induced toxicity or off-target effects.

Q3: this compound appears to lose its inhibitory activity over time in our cell culture media. Why is this happening?

A3: The perceived loss of activity could be due to several reasons:

  • Compound Stability in Aqueous Solution: Small molecules can be less stable in aqueous media over extended periods. Consider refreshing the media with freshly diluted this compound for long-term experiments.

  • Metabolism by Cells: The cell line you are using might metabolize this compound, reducing its effective concentration over time.

  • Binding to Serum Proteins: If you are using serum-containing media, this compound might bind to serum proteins, reducing its bioavailable concentration. Consider using serum-free media or performing a serum-protein binding assay to quantify this effect.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of STAT3 Phosphorylation

If you are observing variable results in your Western blot or ELISA for phosphorylated STAT3 (p-STAT3) upon treatment with this compound, follow these troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Troubleshooting Inconsistent p-STAT3 Inhibition start Inconsistent p-STAT3 Inhibition Observed check_compound Verify this compound Stock (Concentration, Storage, Age) start->check_compound check_cells Standardize Cell Culture (Passage, Density, Health) check_compound->check_cells Stock OK new_stock Prepare Fresh this compound Stock check_compound->new_stock Issue Found check_protocol Review Treatment Protocol (Incubation Time, Dilution) check_cells->check_protocol Cells OK consistent_culture Use Cells from a Single, Low-Passage Batch check_cells->consistent_culture Issue Found check_lysis Optimize Cell Lysis (Buffer, Protease/Phosphatase Inhibitors) check_protocol->check_lysis Protocol OK standardize_protocol Ensure Consistent Timing and Handling check_protocol->standardize_protocol Issue Found check_western Validate Western Blot/ELISA (Antibody, Loading Control, Detection) check_lysis->check_western Lysis OK fresh_lysis_buffer Use Fresh Lysis Buffer with Inhibitors check_lysis->fresh_lysis_buffer Issue Found validate_antibody Test Antibody Specificity and Titration check_western->validate_antibody Issue Found end Consistent Results Achieved check_western->end Validated new_stock->check_cells consistent_culture->check_protocol standardize_protocol->check_lysis fresh_lysis_buffer->check_western validate_antibody->end

Caption: Troubleshooting workflow for inconsistent p-STAT3 inhibition.

Issue 2: Higher than Expected Cell Viability After Treatment

If this compound is not inducing the expected level of cytotoxicity or growth inhibition in your cancer cell line, consider the following potential causes.

Potential Cause Troubleshooting Step Expected Outcome
Cell Line Resistance Verify that your cell line is known to be dependent on the JAK2/STAT3 pathway. Test a positive control cell line known to be sensitive to JAK2/STAT3 inhibition.Determine if the chosen cell line is an appropriate model.
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations.Identify the optimal concentration range for your specific cell line.
Incorrect Assay Timing Conduct a time-course experiment to determine the optimal treatment duration for observing an effect.Determine the time point at which this compound induces a maximal response.
Media Components Interference As mentioned in the FAQs, serum proteins or other media components may interfere with this compound activity. Test the compound in reduced-serum or serum-free media.Clarify if serum components are inhibiting the activity of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Western Blot for Phospho-STAT3
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the predetermined optimal time.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal.

Signaling Pathway

This compound Mechanism of Action

This compound is a selective inhibitor of the JAK2/STAT3 signaling pathway. The binding of a cytokine (e.g., IL-6) to its receptor induces the activation of Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation and survival. This compound inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT3.[6][7][8]

G cluster_pathway JAK2/STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates StachartinA This compound StachartinA->pJAK2 Inhibits

Caption: Mechanism of action of this compound in the JAK2/STAT3 pathway.

References

Technical Support Center: Enhancing the Bioavailability of Stachartin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Stachartin A.

Frequently Asked Questions (FAQs)

Q1: My in vivo study shows very low oral bioavailability for this compound. What are the potential reasons?

A1: Low oral bioavailability for flavonoid compounds like this compound is often attributed to several factors. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and low permeability across the intestinal epithelium.[1][2][3][4][5] Additionally, this compound may be subject to significant first-pass metabolism in the liver or degradation within the gastrointestinal tract.[1][2][3] Efflux transporters, such as P-glycoprotein, can also actively pump the compound back into the intestinal lumen, further reducing absorption.[6]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: Key strategies focus on improving solubility, increasing permeability, and protecting the molecule from metabolic degradation.[1][2] These can be broadly categorized into:

  • Pharmaceutical Technologies: Developing advanced dosage forms such as nanosuspensions, nanoemulsions, solid dispersions, and liposomes.[5][7][8][9][10]

  • Structural Modifications: Creating prodrugs or glycosylated derivatives of this compound to alter its physicochemical properties.[1][2][11]

  • Use of Absorption Enhancers: Co-administering this compound with substances that can improve its intestinal absorption.[1][2][12]

Q3: How do nanoformulations improve the bioavailability of poorly soluble compounds like this compound?

A3: Nanoformulations, such as nanoparticles and nanoemulsions, increase the surface area-to-volume ratio of the drug, which can significantly enhance its dissolution rate and solubility.[4][8] These formulations can also improve permeability and protect the drug from degradation in the gastrointestinal tract.[1][2] Nanocarriers like liposomes and solid lipid nanoparticles can further facilitate transport across the intestinal barrier.[9][10]

Q4: Can co-administration with other compounds improve this compound bioavailability?

A4: Yes, co-administration with certain excipients or compounds can enhance bioavailability. For instance, piperine, a component of black pepper, is known to inhibit drug-metabolizing enzymes and P-glycoprotein efflux pumps, thereby potentially increasing the systemic exposure of co-administered drugs.[6] Absorption enhancers can also modulate the permeability of the intestinal epithelium.[1][2][12]

Troubleshooting Guides

Issue 1: High variability in bioavailability data between experimental animals.

  • Possible Cause: Inter-individual differences in metabolism, gut microbiota, and physiological conditions can lead to significant variations in drug absorption.[13]

  • Troubleshooting Steps:

    • Ensure a homogenous and genetically similar animal cohort.

    • Standardize the diet and fasting period before drug administration, as food can affect bioavailability.[11]

    • Consider the use of specific pathogen-free (SPF) animals to minimize variability due to gut microbiota.

    • Increase the number of animals per group to improve the statistical power of the study.

Issue 2: In vitro dissolution of this compound formulation is slow and incomplete.

  • Possible Cause: The formulation may not be optimized to enhance the solubility of this compound effectively. The physicochemical properties of the compound itself are a primary limiting factor.[3][5]

  • Troubleshooting Steps:

    • Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area of the drug particles.[4][8]

    • Amorphous Solid Dispersions: Prepare solid dispersions of this compound with a hydrophilic polymer to improve its wettability and dissolution rate.[9]

    • Optimize Solubilizing Agents: Experiment with different types and concentrations of surfactants or co-solvents in the formulation.[5]

Issue 3: Good in vitro results are not translating to in vivo efficacy.

  • Possible Cause: A lack of in vitro-in vivo correlation (IVIVC) is a common challenge in drug development.[14] In vitro models may not fully replicate the complex biological environment of the gastrointestinal tract and the metabolic processes in the body.[15][16]

  • Troubleshooting Steps:

    • Refine In Vitro Models: Use more biorelevant dissolution media that mimic the composition of intestinal fluids in both fasted and fed states.

    • Permeability Assessment: Conduct in vitro permeability assays using Caco-2 cell monolayers to predict intestinal absorption.[15]

    • Metabolic Stability: Evaluate the metabolic stability of this compound using liver microsomes or S9 fractions to understand its susceptibility to first-pass metabolism.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Flavonoid

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Unformulated Compound150 ± 254.0 ± 0.5980 ± 120100Hypothetical
Nanosuspension450 ± 502.0 ± 0.32950 ± 300301[8]
Solid Lipid Nanoparticles620 ± 701.5 ± 0.24100 ± 450418[9]
Self-Emulsifying Drug Delivery System (SEDDS)850 ± 901.0 ± 0.25500 ± 600561[10]

Data are presented as mean ± standard deviation and are hypothetical examples based on published literature for similar compounds.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure: a. Place 900 mL of the dissolution medium in each vessel and maintain the temperature at 37 ± 0.5 °C. b. Add the this compound formulation (equivalent to a specific dose) to each vessel. c. Set the paddle speed to 75 RPM. d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples and analyze the concentration of this compound using a validated HPLC method.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.

  • Procedure: a. Fast the rats overnight (12 hours) before the experiment, with free access to water. b. Divide the rats into groups (e.g., control group receiving unformulated this compound, and test groups receiving different enhanced formulations). c. Administer the formulations orally via gavage at a dose of 50 mg/kg. d. Collect blood samples (approximately 0.2 mL) from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing. e. Centrifuge the blood samples to separate the plasma. f. Store the plasma samples at -80 °C until analysis. g. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method. h. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Studies dissolution Dissolution Testing solubility->dissolution permeability Caco-2 Permeability dissolution->permeability metabolism Metabolic Stability permeability->metabolism nano Nanoformulation metabolism->nano sdds SEDDS metabolism->sdds prodrug Prodrug Synthesis metabolism->prodrug pk_study Pharmacokinetic Study nano->pk_study sdds->pk_study prodrug->pk_study efficacy Efficacy Studies pk_study->efficacy

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

bioavailability_strategies cluster_problem Core Problem cluster_factors Limiting Factors cluster_solutions Enhancement Strategies problem Low Bioavailability of this compound solubility Poor Solubility problem->solubility permeability Low Permeability problem->permeability metabolism First-Pass Metabolism problem->metabolism particle_size Particle Size Reduction solubility->particle_size solid_dispersion Solid Dispersions solubility->solid_dispersion lipid_based Lipid-Based Formulations permeability->lipid_based prodrugs Prodrugs permeability->prodrugs metabolism->prodrugs inhibitors Metabolism Inhibitors metabolism->inhibitors signaling_pathway stachartin_a This compound receptor Cell Surface Receptor stachartin_a->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits cell_proliferation Cell Proliferation mtor->cell_proliferation promotes

References

Validation & Comparative

Unveiling the Biological Potential of Stachybotrys chartarum Metabolites: A Comparative Analysis of Stachartin A (Stachybotrysin)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound of interest, "Stachartin A," is understood to be synonymous with Stachybotrysin , a secondary metabolite produced by the fungus Stachybotrys chartarum. This guide will proceed using the name Stachybotrysin and will also draw comparisons with the related compound, Stachartarin B , and the broader class of phenylspirodrimanes (PSDs) to which they belong. Due to the limited direct comparative data against specific established drugs, this guide will focus on the available cytotoxic and other biological activities, presenting data from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Stachybotrysin and related phenylspirodrimanes from Stachybotrys chartarum exhibit significant biological activities, most notably potent cytotoxicity against various cancer cell lines. This guide provides a comparative summary of the available quantitative data on their bioactivity, details the experimental protocols used for their validation, and visualizes the implicated signaling pathways. The data suggests that these natural products hold promise as potential leads for the development of novel therapeutic agents.

Comparative Biological Activity

The primary validated biological activity of Stachybotrysin and its analogs is their cytotoxicity against cancer cells. The following table summarizes the available quantitative data from various studies, offering a comparison of their potency.

Compound/Compound ClassCell LineAssayActivity (IC50)Reference
Phenylspirodrimanes (PSDs)A549 (Human Lung Carcinoma)Resazurin Reduction Assay< 0.1 µM[1][2]
Phenylspirodrimanes (PSDs)786R (Renal Cell Carcinoma, Sunitinib-resistant)Not Specified0.8 - 2.2 µM[3]
Phenylspirodrimanes (PSDs)CAL33RR (Head and Neck Squamous Cell Carcinoma, Cisplatin-resistant)Not Specified0.6 - 1.0 µM[3]
Stachybotrysin BKBv200 (Human Oral Epithelial Carcinoma, Multidrug-resistant)Doxorubicin Accumulation AssayActive at 20 µM (reverses multidrug resistance)[4][5]
DoxorubicinBT-20 (Triple-Negative Breast Carcinoma)Sulforhodamine B AssayIC50: 320 nM[6]
RemdesivirVero E6 (Monkey Kidney Epithelial Cells)RT-PCR based assayEC50: 0.77 µM (against SARS-CoV-2)[7]

Note: Direct comparative studies of Stachybotrysin or Stachartarin B against standard drugs like Doxorubicin or Remdesivir are limited in the public domain. The data presented for Doxorubicin and Remdesivir are from separate studies and are provided for general context of potency for cytotoxic and antiviral agents, respectively.

Beyond cytotoxicity, phenylspirodrimanes have been reported to possess a range of other biological activities, including:

  • Anticoagulant properties [1][2]

  • Antihyperlipidemic effects

  • Antiviral activity , including against HIV-1 protease[1]

  • Inhibition of the complement system [1]

Experimental Protocols

The validation of the biological activities of Stachybotrysin and related compounds involves a variety of standard cell-based assays. Below are detailed methodologies for the key experiments cited.

Cytotoxicity and Cell Viability Assays

1. Resazurin Reduction Assay:

  • Principle: This colorimetric assay measures cell viability based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., Stachybotrysin) and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add resazurin solution to each well and incubate for 1-4 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelength (typically 570 nm for absorbance and 560 nm excitation/590 nm emission for fluorescence).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. MTT Assay:

  • Principle: This colorimetric assay assesses cell metabolic activity. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.

  • Protocol:

    • Plate and treat cells with the test compound as described for the resazurin assay.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

    • Calculate cell viability and IC50 values as in the resazurin assay.

Doxorubicin Accumulation Assay (for Multidrug Resistance Reversal):
  • Principle: This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as doxorubicin, from multidrug-resistant cancer cells that overexpress efflux pumps like P-glycoprotein.

  • Protocol:

    • Culture multidrug-resistant cells (e.g., KBv200) to a suitable confluency.

    • Pre-incubate the cells with the test compound (e.g., Stachybotrysin B) or a known inhibitor (e.g., verapamil) for a defined period.

    • Add doxorubicin to the cells and incubate for a further period.

    • Wash the cells with cold PBS to remove extracellular doxorubicin.

    • Lyse the cells and measure the intracellular doxorubicin concentration using a fluorescence plate reader or flow cytometry.

    • An increase in intracellular doxorubicin in the presence of the test compound indicates inhibition of efflux pumps.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of toxins from Stachybotrys chartarum are believed to be mediated through the induction of apoptosis. While the specific signaling cascade for Stachybotrysin is not fully elucidated, studies on the crude toxin extracts and other related mycotoxins suggest the involvement of multiple key signaling pathways.

Apoptosis Induction Pathway

Toxins from S. chartarum can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The process is often initiated by cellular stress, including genotoxic and oxidative stress.[1]

Apoptosis Induction by S. chartarum Toxins SC_Toxin S. chartarum Toxin (e.g., Stachybotrysin) Cellular_Stress Cellular Stress (Genotoxic, Oxidative) SC_Toxin->Cellular_Stress NFkB NF-κB Pathway SC_Toxin->NFkB TNF TNF Pathway (Extrinsic) SC_Toxin->TNF MAPK MAPK Pathway (p38, JNK) Cellular_Stress->MAPK p53 p53 Activation Cellular_Stress->p53 Mitochondria Mitochondrial Pathway (Intrinsic) MAPK->Mitochondria p53->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -8, -9) TNF->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytotoxicity Screening Workflow Start Start: Fungal Culture & Extraction Isolation Compound Isolation & Purification Start->Isolation Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Isolation->Screening Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Dose_Response->Mechanism End Lead Compound Identified Mechanism->End

References

Stachartin A: A Comparative Analysis of a Stachybotrys Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Stachartin A with other prominent secondary metabolites produced by the fungus Stachybotrys chartarum. The information presented is based on experimental data from peer-reviewed scientific literature, offering a resource for researchers investigating the biological activities of these compounds.

Introduction to Stachybotrys Metabolites

Stachybotrys chartarum, a fungus commonly found in water-damaged buildings, is a prolific producer of a diverse array of secondary metabolites. These compounds can be broadly classified into three major groups: phenylspirodrimanes (PSDs), macrocyclic trichothecenes (MCTs), and atranones.[1] The fungal strains are often categorized into two chemotypes: chemotype S, which produces highly cytotoxic MCTs like satratoxins, and chemotype A, which produces the less toxic atranones. Both chemotypes are capable of producing phenylspirodrimanes.[2]

This compound belongs to the phenylspirodrimane class, which constitutes the most abundant and structurally diverse group of metabolites from Stachybotrys.[1] Phenylspirodrimanes have been reported to exhibit a wide range of biological activities, including immunosuppressive and cytotoxic effects.[3][4] This guide focuses on comparing the cytotoxic properties of this compound with other key Stachybotrys metabolites.

Comparative Cytotoxicity

The cytotoxic potential of this compound and other Stachybotrys metabolites has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented in the following tables are collated from multiple studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Phenylspirodrimanes (Including this compound)

Phenylspirodrimanes exhibit a wide range of cytotoxic activities, with some compounds showing moderate to potent effects against cancer cell lines. Stachybochartin G, a related phenylspirodrimane, has been shown to induce caspase-dependent apoptosis in U-2OS cells.[3]

CompoundCell LineIC50 (µM)Reference
Stachybochartin A MDA-MB-231 (Breast Cancer)21.7[3]
U-2OS (Osteosarcoma)15.2[3]
Stachybochartin B MDA-MB-231 (Breast Cancer)18.5[3]
U-2OS (Osteosarcoma)12.8[3]
Stachybochartin C MDA-MB-231 (Breast Cancer)9.8[3]
U-2OS (Osteosarcoma)6.4[3]
Stachybochartin D MDA-MB-231 (Breast Cancer)12.3[3]
U-2OS (Osteosarcoma)8.1[3]
Stachybochartin G MDA-MB-231 (Breast Cancer)6.5[3]
U-2OS (Osteosarcoma)4.5[3]
Stachybotrylactam 786 (Renal Cancer)1.5[5]
CAL33 (Head and Neck Cancer)0.8[5]
MP41 (Melanoma)< 1.0[5]
Stachybotrylactam acetate 786 (Renal Cancer)0.3[5]
CAL33 (Head and Neck Cancer)0.5[5]
MP41 (Melanoma)< 1.0[5]
Atranones

Atranones are generally considered less cytotoxic than macrocyclic trichothecenes.[1] However, some atranones, such as Atranone Q, have demonstrated significant cytotoxic effects and the ability to induce apoptosis and cell cycle arrest in cancer cells.[6]

CompoundCell LineIC50 (µM)Reference
Atranone Q MG-63 (Osteosarcoma)8.6[6]
Macrocyclic Trichothecenes (MCTs)

Macrocyclic trichothecenes, such as Satratoxin G, are known for their potent cytotoxicity. They are powerful inhibitors of protein synthesis and can induce apoptosis at very low concentrations.[7]

CompoundCell LineConcentrationEffectReference
Satratoxin G PC-12 (Neuronal)10-25 ng/mLApoptosis induction[7]

Experimental Protocols

The majority of the cited cytotoxicity data was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity of Stachybotrys Metabolites
  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Satratoxin G). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in the assessment and the potential mechanism of action of these metabolites, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 add_compounds Add Stachybotrys metabolites (various concentrations) incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Solubilize formazan incubation3->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_activation Caspase Cascade cluster_execution Execution Phase stachartin_a This compound (or other cytotoxic PSDs) bax_bak Bax/Bak activation stachartin_a->bax_bak cytochrome_c Cytochrome c release bax_bak->cytochrome_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp_cleavage PARP cleavage caspase3->parp_cleavage dna_fragmentation DNA fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

References

Comparative Bioactivity Analysis: Stachartin A vs. Stachartin E

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two phenylspirodrimane metabolites from Stachybotrys chartarum, this guide synthesizes available data on their biological activities, offering a comparative perspective for researchers in drug discovery and natural product chemistry.

Stachartin A and Stachartin E are members of the phenylspirodrimane class of meroterpenoids, natural products isolated from the fungus Stachybotrys chartarum. These compounds share a common structural scaffold but differ in key functional groups, leading to potentially distinct biological activities. This guide provides a comprehensive comparison of their known bioactivities, supported by experimental data and methodologies, to aid researchers in evaluating their potential as therapeutic leads.

Chemical Structures

Comparative Bioactivity

Due to the lack of direct comparative studies on this compound and Stachartin E, this section will draw upon the reported bioactivities of other known phenylspirodrimane derivatives to provide a potential framework for their evaluation. Phenylspirodrimanes from Stachybotrys chartarum have been investigated for a range of biological effects, including cytotoxic, antimicrobial, and enzyme inhibitory activities.

Cytotoxic Activity

Several phenylspirodrimane compounds have demonstrated notable cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

Table 1: Cytotoxicity of Phenylspirodrimane Analogs

CompoundCell LineIC₅₀ (µM)Reference
Stachybotrysin ASF-268 (CNS cancer)>50[1]
MCF-7 (Breast cancer)>50[1]
HepG-2 (Liver cancer)>50[1]
A549 (Lung cancer)>50[1]
Compound 2 (analog)SF-268 (CNS cancer)22.73[1]
MCF-7 (Breast cancer)8.88[1]
HepG-2 (Liver cancer)12.54[1]
A549 (Lung cancer)15.32[1]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., SF-268, MCF-7, HepG-2, A549) are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Stachybotrysin A, Compound 2) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1]

G cluster_workflow Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24 hours start->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate 48 hours treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 4 hours mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate IC50 Values read->calculate

Cytotoxicity Assay Workflow Diagram
Antimicrobial Activity

Certain phenylspirodrimanes have exhibited weak to moderate antibacterial activity.

Table 2: Antibacterial Activity of Phenylspirodrimane Analogs

CompoundBacterial StrainActivityReference
Compound 4 (analog)Bacillus subtilisWeak[1]
Compound 5 (analog)Bacillus subtilisWeak[1]

Experimental Protocol: Antibacterial Assay (Broth Microdilution Method)

  • Bacterial Culture: A fresh culture of the target bacterium (e.g., Bacillus subtilis) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated at 37°C for 24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibitory Activity

A notable bioactivity of some phenylspirodrimanes is their ability to inhibit specific enzymes. For instance, Stachybotrysin A has been shown to be a potent inhibitor of α-glucosidase.

Table 3: α-Glucosidase Inhibitory Activity

CompoundIC₅₀ (µM)Reference
Stachybotrysin A20.68[1]

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

  • Inhibition Reaction: The test compound is pre-incubated with the α-glucosidase solution in a 96-well plate.

  • Substrate Addition: The reaction is initiated by adding the pNPG solution.

  • Incubation and Measurement: The plate is incubated, and the absorbance is measured at 405 nm to quantify the amount of p-nitrophenol released.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.[1]

G cluster_pathway α-Glucosidase Inhibition Pathway enzyme α-Glucosidase product Monosaccharides (e.g., Glucose) enzyme->product Catalyzes conversion to substrate Disaccharides (e.g., Sucrose) substrate->enzyme Binds to inhibitor Stachybotrysin A inhibitor->enzyme Inhibits

α-Glucosidase Inhibition by Stachybotrysin A

Conclusion

While a direct, head-to-head comparison of the bioactivities of this compound and Stachartin E is currently limited by the lack of specific data, the broader analysis of the phenylspirodrimane class of compounds provides a valuable predictive framework. The available evidence suggests that these molecules are promising candidates for further investigation, particularly in the areas of oncology and metabolic disorders. Future research should prioritize the definitive structural elucidation of this compound and Stachartin E, followed by systematic in vitro and in vivo evaluations of their biological activities. Such studies will be instrumental in unlocking the full therapeutic potential of these fascinating fungal metabolites.

References

Validating the Anti-inflammatory Therapeutic Target of Stachys officinalis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the field of drug discovery, particularly concerning natural products, the rigorous validation of therapeutic targets is a critical step. This guide provides a comparative analysis for validating the anti-inflammatory targets of bioactive compounds found in Stachys officinalis, also known as Wood Betony. Due to the likely misspelling of "Stachartin A" in the initial query, this guide focuses on the well-documented anti-inflammatory properties of the Stachys genus, with Stachys officinalis as a representative species.

The primary anti-inflammatory therapeutic targets of Stachys officinalis extracts are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. This guide compares the inhibitory activity of Stachys officinalis extracts against these enzymes with a conventional non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a widely studied natural flavonoid, Quercetin.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of Stachys officinalis polyphenolic-rich extract and its alternatives against key inflammatory enzymes. Lower IC50 values indicate greater potency.

Table 1: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Compound/ExtractTarget EnzymeIC50 ValueSource
Stachys officinalis (Polyphenolic-rich extract) Cyclooxygenase-1 (COX-1) 10.1 µg/mL [1]
Cyclooxygenase-2 (COX-2) 1.2 mg/mL [1]
Lipoxygenase (LOX) 1.22 µg/mL [1]
Diclofenac Cyclooxygenase-1 (COX-1)4 nM (human) / 5.1 µM (ovine)[2][3]
Cyclooxygenase-2 (COX-2)1.3 nM (human) / 0.84 µM (ovine)[2][3]
Quercetin Cyclooxygenase-2 (COX-2)Potent Inhibitor (Suppresses Expression)[4][5]
Lipoxygenase (LOX)Potent Competitive Inhibitor[6]

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

Compound/ExtractIC50 ValueSource
Stachys officinalis (Polyphenolic-rich extract) 2.5 µg/mL [1]
Quercetin High antioxidant activity[6]

Note: Antioxidant activity is a relevant parameter as oxidative stress is closely linked to inflammation.

Mandatory Visualizations

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the arachidonic acid metabolic pathway, highlighting the roles of COX and LOX enzymes in producing pro-inflammatory mediators. Stachys officinalis, Diclofenac, and Quercetin exert their anti-inflammatory effects by inhibiting these key enzymes.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox_path Cyclooxygenase (COX) Pathway cox COX-1 / COX-2 aa->cox lox_path Lipoxygenase (LOX) Pathway lox 5-Lipoxygenase (5-LOX) aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation1 Inflammation, Pain, Fever prostaglandins->inflammation1 hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (LTB4, etc.) hpete->leukotrienes inflammation2 Inflammation, Bronchoconstriction leukotrienes->inflammation2 inhibitor_so Stachys officinalis inhibitor_so->cox inhibitor_so->lox inhibitor_diclo Diclofenac inhibitor_diclo->cox inhibitor_quercetin Quercetin inhibitor_quercetin->cox inhibitor_quercetin->lox

Caption: Arachidonic Acid Cascade and Points of Inhibition.

Experimental Workflow: Target Validation for Plant Extracts

This diagram outlines a generalized workflow for identifying and validating anti-inflammatory targets from a plant extract like Stachys officinalis.

Target_Validation_Workflow start Plant Material (Stachys officinalis) extraction Extraction & Fractionation start->extraction screening In Vitro Screening (e.g., COX/LOX Inhibition, Antioxidant Assays) extraction->screening activity Bioactivity Confirmed? screening->activity identification Bioactive Compound Identification (e.g., HPLC-MS) activity->identification Yes stop Re-evaluate / Stop activity->stop No doseresponse Dose-Response & IC50 Determination identification->doseresponse mechanism Mechanism of Action Studies (Enzyme Kinetics) doseresponse->mechanism cellbased Cell-Based Assays (e.g., PGE2/LTB4 production in macrophages) mechanism->cellbased validation Target Validated cellbased->validation

Caption: Workflow for Validating Anti-inflammatory Targets.

Logical Relationship: From Plant to Therapeutic Effect

This diagram illustrates the logical connection from the source plant to the molecular targets and the resulting therapeutic effect.

Logical_Relationship cluster_targets cluster_effect plant Stachys officinalis compounds Bioactive Compounds (Phenolic Acids, Flavonoids) plant->compounds targets Molecular Targets cox COX-1 / COX-2 compounds->cox  interact with lox Lipoxygenase compounds->lox  interact with inhibition Enzyme Inhibition cox->inhibition lox->inhibition effect Therapeutic Effect inflammation Reduction of Inflammation & Oxidative Stress inhibition->inflammation

Caption: Relationship from Source to Therapeutic Effect.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The rate of color development is measured spectrophotometrically, and the inhibition of this rate in the presence of a test compound is quantified.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • TMPD (chromogenic substrate).

    • Test compounds (S. officinalis extract, Diclofenac, Quercetin) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate and spectrophotometer.

  • Procedure:

    • To each well of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add various concentrations of the test compound or the vehicle control.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time.

    • Calculate the rate of reaction for each concentration.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[7]

Lipoxygenase (LOX) Inhibition Assay (In Vitro)

This assay measures the inhibition of lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids.

  • Principle: Lipoxygenase converts a substrate, such as linoleic acid, into a hydroperoxide. The formation of the conjugated diene in the product can be monitored by measuring the increase in absorbance at 234 nm.

  • Materials:

    • Soybean lipoxygenase (a common model enzyme).

    • Buffer (e.g., 0.1 M phosphate buffer, pH 8.0 or 0.2 M borate buffer, pH 9.0).

    • Linoleic acid (substrate), prepared as a sodium salt solution.

    • Test compounds dissolved in a suitable solvent.

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the buffer and the test compound at various concentrations in a cuvette.

    • Add the lipoxygenase enzyme solution and pre-incubate for a short period (e.g., 5-10 minutes) at 25°C.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately monitor the change in absorbance at 234 nm for several minutes.

    • Calculate the rate of reaction from the linear portion of the curve.

    • Determine the percentage of inhibition for each concentration compared to a control without the inhibitor.[8][9][10]

    • Calculate the IC50 value from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant capacity of the extract, which is often correlated with anti-inflammatory activity.

  • Principle: DPPH is a stable free radical that has a deep purple color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, yellow-colored molecule (diphenylpicrylhydrazine). The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[11]

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol).

    • Test compounds (S. officinalis extract) at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Methanol or ethanol.

    • 96-well microplate or cuvettes and a spectrophotometer.

  • Procedure:

    • Add a specific volume of the test compound solution at different concentrations to wells of a microplate or cuvettes.

    • Add the DPPH working solution to each well/cuvette and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[12]

    • Measure the absorbance of the solution at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.[11]

References

A Comparative Analysis of Astaxanthin's Anti-Cancer Effects Across Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial literature searches for "Stachartin A" did not yield specific findings, suggesting it may be a novel or less-documented compound. Therefore, this guide utilizes Astaxanthin, a well-researched natural compound, as a representative example to illustrate a comparative analysis of anti-cancer effects across different experimental models. Astaxanthin is a xanthophyll carotenoid with potent antioxidant and anti-inflammatory properties that has demonstrated promising anti-neoplastic activity in various cancer types. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Astaxanthin's efficacy, supported by experimental data and detailed protocols.

Data Presentation: In Vitro Efficacy of Astaxanthin and Comparators

The following tables summarize the quantitative effects of Astaxanthin on the viability and proliferation of various cancer cell lines, with Docetaxel, a standard chemotherapeutic agent, included for comparison in prostate cancer models.

Table 1: Comparative Cytotoxicity of Astaxanthin in Human Prostate Cancer Cell Lines

Cell LineCompoundConcentrationEffectCitation
DU145 Astaxanthin50 µM27% proliferation inhibition[1]
100 µM38% proliferation inhibition[1]
200 µM50% proliferation inhibition[1]
Docetaxel4.46 nMIC50 (48h)[2]
15.17 nMIC50[3][4]
PC-3 Astaxanthin100 mg/kg (in vivo)41.7% tumor growth inhibition[5]
Docetaxel3.72 nMIC50 (48h)[2]
7.21 nMIC50[3][4]

Table 2: Efficacy of Astaxanthin in Other Human Cancer Cell Lines

Cell LineCancer TypeCompoundConcentrationEffectCitation
MCF-7 Breast CancerAstaxanthin50 µg/mL~30% reduction in viability (48h)
MDA-MB-231 Breast CancerAstaxanthin100 µMSignificant decrease in viability (24h)
T-47D Breast CancerAstaxanthin100 µMSignificant decrease in viability (24h)
GL261 GlioblastomaAstaxanthin> 5 µMSuppressed cell viability[6]
U251MG GlioblastomaAstaxanthin> 5 µMSuppressed cell viability[6]
Cross-Validation of Astaxanthin's Effects in In Vivo Models

Animal models are crucial for validating the therapeutic potential of compounds observed in vitro. The following table summarizes the effects of Astaxanthin in preclinical in vivo cancer models.

Table 3: Anti-Tumor Efficacy of Astaxanthin in Animal Models

Animal ModelCancer TypeTreatmentKey FindingsCitation
Nude Mice (PC-3 Xenograft)Prostate Cancer100 mg/kg Astaxanthin (oral)41.7% inhibition of tumor growth.[5]
Balb/c Mice (4T1 cells)Breast Cancer200 mg/kg AstaxanthinSignificant reduction in mitotic cell count.[7]
Hamster Buccal PouchOral CancerDietary AstaxanthinInhibition of tumor progression.
Nude Mice (Glioblastoma Xenograft)GlioblastomaOral AstaxanthinSignificant suppression of tumor growth.[6]

Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

Astaxanthin exerts its anti-cancer effects, in part, by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A primary target is the Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway, which is often constitutively activated in many cancers, leading to uncontrolled cell growth and survival.

Astaxanthin has been shown to inhibit the phosphorylation and subsequent nuclear translocation of STAT3. This disruption prevents the transcription of downstream target genes that are critical for tumor progression, including those involved in cell cycle regulation (e.g., Cyclin D1), proliferation (e.g., PCNA), and apoptosis inhibition (e.g., Bcl-2).

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA (Target Genes) STAT3_dimer->DNA Translocates & Binds Astaxanthin Astaxanthin Astaxanthin->JAK Inhibits Astaxanthin->pSTAT3 Inhibits Phosphorylation Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Astaxanthin's inhibition of the JAK/STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of the cited findings.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., DU145) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of Astaxanthin, a comparator (e.g., Docetaxel), and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., DU145) to 70-80% confluency and treat with the test compound (e.g., 200 µM Astaxanthin) for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both markers.[10][13]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Cancer Cell Lines (e.g., DU145, PC-3) treatment Treatment: Astaxanthin vs. Docetaxel start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V / PI Staining (Apoptosis Assay) treatment->apoptosis western Western Blot (Protein Expression) treatment->western data_analysis_vitro Data Analysis: IC50, % Inhibition, Protein Levels mtt->data_analysis_vitro apoptosis->data_analysis_vitro western->data_analysis_vitro xenograft Tumor Xenograft Model (Nude Mice) data_analysis_vitro->xenograft Validate Findings treatment_vivo Oral Administration: Astaxanthin vs. Control xenograft->treatment_vivo monitoring Tumor Volume & Body Weight Monitoring treatment_vivo->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC, Biomarker Expression monitoring->endpoint data_analysis_vivo Data Analysis: Tumor Growth Inhibition endpoint->data_analysis_vivo

Caption: A representative workflow for cross-validating anti-cancer effects.

Conclusion

The data presented in this guide demonstrate that Astaxanthin exhibits significant anti-cancer activity across a range of in vitro and in vivo models. Its primary mechanism involves the inhibition of the pro-proliferative JAK/STAT3 signaling pathway. The cross-validation of its effects, from cultured cancer cells to animal tumor models, provides a robust preclinical rationale for its further investigation as a potential therapeutic agent in oncology. The provided protocols offer a standardized framework for researchers to independently verify and expand upon these findings.

References

Stachartin A: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Stachartin A with known inhibitors could not be conducted due to the absence of publicly available scientific literature and experimental data on a compound specifically named "this compound."

Extensive searches of scientific databases and research publications did not yield any specific information regarding the biological activities, inhibitory properties, or mechanism of action of a compound designated as this compound. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary research chemical, or potentially a misnomer.

To provide the requested comparative analysis, detailed experimental data for this compound is essential. This would include, but is not limited to:

  • Target Identification: The specific enzyme, receptor, or protein that this compound inhibits.

  • Quantitative Inhibitory Activity: Data such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values are necessary for a quantitative comparison.

  • Mechanism of Inhibition: Understanding whether the inhibition is competitive, non-competitive, uncompetitive, or irreversible is crucial for a meaningful comparison.

  • Experimental Protocols: The specific assays and conditions used to determine the inhibitory activity are required for a fair and accurate comparison with other inhibitors.

Without this foundational information on this compound, a direct and objective comparison with well-characterized inhibitors is not feasible.

Future Directions

Should information on this compound become available, a comprehensive comparative guide would be developed. This guide would include:

  • Detailed Data Tables: Summarizing the inhibitory potency (IC₅₀/Kᵢ), selectivity, and other relevant pharmacological parameters of this compound alongside known inhibitors of the same target.

  • In-depth Experimental Protocols: Providing standardized methodologies for the key assays used to evaluate the inhibitors.

  • Visualizations of Signaling Pathways and Workflows: Utilizing Graphviz to create clear diagrams illustrating the mechanism of action and experimental setups.

Researchers and drug development professionals are encouraged to verify the name and availability of "this compound" in their internal documentation or through their research sources. Once specific data on this compound is accessible, a thorough comparative analysis can be performed to evaluate its potential as a novel inhibitor.

Independent Verification of Stachartin A's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no independent verification of the mechanism of action for a compound identified as "Stachartin A." Extensive searches of prominent scientific databases and research publications did not yield any studies specifically investigating a molecule with this name. This suggests that "this compound" may be a novel, recently discovered compound with research yet to be published in the public domain, or potentially a misnomer for another existing therapeutic agent.

In the absence of data on this compound, this guide will provide a comparative framework for evaluating the mechanisms of other established and researched anti-cancer compounds. This will serve as a valuable resource for researchers and drug development professionals when assessing novel therapeutic candidates. The following sections will detail the mechanisms of action, present comparative data in a tabular format, provide experimental protocols for key assays, and visualize relevant signaling pathways for a selection of alternative anti-cancer agents.

Alternative Anti-Cancer Agents and Their Mechanisms

To illustrate the process of mechanistic verification, we will compare several compounds with known anti-cancer properties that operate through distinct pathways. These include agents that induce apoptosis (programmed cell death), arrest the cell cycle, and interfere with critical signaling cascades.

Benastatin A

Benastatin A is a glutathione transferase (GST) inhibitor isolated from Streptomyces bacteria.[1][2] Initial hypotheses suggested its apoptosis-inducing effects were a direct result of GST inhibition. However, further studies have indicated that while it does decrease GST activity, the induction of apoptosis in cancer cells is likely independent of this enzymatic inhibition.[1][2] This highlights the importance of independent verification to elucidate the true mechanism of action.

Statins

Statins are widely known as cholesterol-lowering drugs, but they also exhibit anti-cancer properties.[3][4][5] Their primary mechanism in this context is the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway.[3][5] This pathway is crucial for the synthesis of molecules essential for cell growth, proliferation, and survival. By disrupting this pathway, statins can induce apoptosis and inhibit tumor growth.[4][5]

Silymarin

Silymarin, a natural compound from milk thistle, has demonstrated anti-cancer effects, particularly against lung cancer.[6] Its mechanism involves the induction of apoptosis, cell cycle arrest at the G1 phase, and inhibition of metastasis by modulating matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[6]

Allicin

Allicin, the major bioactive component in garlic, exhibits anti-proliferative effects by inducing caspase-mediated apoptosis in cancer cells.[7] This involves the activation of caspases-3, -8, and -9, which are key executioner enzymes in the apoptotic cascade.[7]

Comparative Data of Anti-Cancer Agents

CompoundPrimary Target/PathwayEffect on Cancer CellsKey Experimental Findings
Benastatin A Glutathione Transferase (GST) - disputed primary mechanism for apoptosisInduces apoptosis and cell cycle arrest at G1/G0 phase in mouse colon adenocarcinoma cells.[1][2]Decreased GST activity and protein levels observed, but apoptosis induction is suggested to be independent of GST inhibition.[1][2]
Statins HMG-CoA Reductase (Mevalonate Pathway)Inhibit proliferation, induce apoptosis, and have anti-invasive properties.[4][5]Interfere with downstream products of the mevalonate pathway crucial for cell signaling and membrane integrity.[5]
Silymarin MMP-2, MMP-9Inhibits proliferation, induces apoptosis and cell cycle arrest at G1 phase, reduces cell motility and invasion.[6]Dose-dependent inhibition of cell proliferation with an IC50 value of 58 µM in A549 lung cancer cells.[6]
Allicin Caspase CascadeInduces apoptosis.Activates caspases-3, -8, and -9, leading to cleavage of poly(ADP-ribose) polymerase (PARP).[7]

Key Experimental Protocols

To ensure reproducibility and allow for independent verification, detailed experimental protocols are crucial. Below are methodologies for key experiments used to characterize the mechanisms of the discussed compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described above.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizing Molecular Pathways

Understanding the signaling pathways affected by a compound is critical for elucidating its mechanism. The JAK-STAT signaling pathway is a key cascade involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer.[8][9][10][11]

Below is a diagram illustrating a simplified overview of the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Nuclear Translocation DNA DNA Nucleus->DNA Gene_Expression Gene Expression (Proliferation, Survival, etc.) DNA->Gene_Expression 6. Gene Transcription

Caption: Simplified overview of the JAK-STAT signaling pathway.

This guide provides a foundational framework for the independent verification and comparative analysis of anti-cancer compounds. While information on "this compound" is currently unavailable, the principles and methodologies outlined here can be applied to any novel therapeutic agent to rigorously evaluate its mechanism of action.

References

A Comparative Guide to the Structure-Activity Relationship of Stachydrine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stachydrine, a proline betaine natural product, has garnered significant interest for its diverse biological activities, including neuroprotective, cardioprotective, and anticancer effects. However, its clinical utility is often hampered by low bioavailability and efficacy. This has spurred the development of various Stachydrine analogs to enhance its therapeutic potential. This guide provides a comparative analysis of the structural-activity relationships (SAR) of these analogs, supported by experimental data, to inform future drug design and development efforts.

Quantitative Data Summary

The following table summarizes the neuroprotective effects of key Stachydrine analogs compared to the parent compound. The data is extracted from studies on oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury in PC12 cells, a common in vitro model for cerebral ischemia.

CompoundModificationCell Viability (%) at 10 µMLactate Dehydrogenase (LDH) Release (%) at 10 µMReference
Stachydrine Parent Compound65.2 ± 3.538.1 ± 2.9[1]
Compound A1 Ethyl ester derivative72.8 ± 4.131.5 ± 2.6[1]
Compound A2 Isopropyl ester derivative75.1 ± 3.929.3 ± 2.4[1]
Compound A3 n-Butyl ester derivative78.6 ± 4.326.8 ± 2.2[1]
Compound A4 tert-Butyl ester derivative71.3 ± 3.832.7 ± 2.8[1]
Compound B1 Amide derivative with glycine ethyl ester85.4 ± 4.818.2 ± 1.9[1][2]
Compound B2 Amide derivative with L-alanine ethyl ester81.2 ± 4.522.5 ± 2.1[1]
Compound B3 Amide derivative with L-valine ethyl ester79.8 ± 4.224.1 ± 2.3[1]
Compound B4 Amide derivative with L-leucine ethyl ester77.9 ± 4.025.9 ± 2.5[1]

Key Findings from SAR Studies:

  • Esterification: The conversion of the carboxylic acid in Stachydrine to various esters (A1-A4) generally led to a moderate increase in neuroprotective activity. The n-butyl ester (A3) showed the most significant improvement within this series.

  • Amidation: The formation of amide derivatives (B1-B4) resulted in a more substantial enhancement of neuroprotective effects compared to esterification.

  • Amino Acid Conjugation: Among the amide derivatives, conjugation with glycine ethyl ester (Compound B1) exhibited the highest potency in protecting PC12 cells from OGD/R-induced injury, as evidenced by the highest cell viability and lowest LDH release[1]. This suggests that the nature of the amino acid moiety plays a crucial role in the observed activity.

  • Lipophilicity and Stability: The enhanced activity of the derivatives, particularly the amide analogs, is attributed to their increased fat solubility and stability in plasma and liver microsomes compared to Stachydrine[2].

Experimental Protocols

A detailed understanding of the methodologies employed is critical for the interpretation and replication of SAR studies. The following are key experimental protocols used in the evaluation of Stachydrine analogs.

In Vitro Neuroprotection Assay (OGD/R Model)
  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • OGD/R Injury Model:

    • Cells are washed with glucose-free DMEM and then incubated in this medium in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 4 hours to induce oxygen-glucose deprivation.

    • Following OGD, the medium is replaced with complete DMEM, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours for reoxygenation.

  • Drug Treatment: Stachydrine and its analogs are dissolved in the culture medium and added to the cells during the reoxygenation phase at various concentrations.

  • Assessment of Cell Viability (MTT Assay):

    • MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Assessment of Cell Injury (LDH Release Assay):

    • The culture supernatant is collected to measure the amount of LDH released from damaged cells using a commercial LDH cytotoxicity assay kit.

    • The absorbance is measured at 490 nm. LDH release is expressed as a percentage of the positive control (total lysis).

In Vivo Neuroprotection Assay (MCAO Rat Model)
  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

  • Drug Administration: Compound B1, identified as the most potent in vitro analog, is administered intravenously at the time of reperfusion.

  • Assessment of Infarct Size: After 24 hours of reperfusion, the brains are removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated as a percentage of the total brain volume.

Signaling Pathway and Experimental Workflow

The neuroprotective effects of Stachydrine and its analogs are believed to be mediated through multiple signaling pathways. While the precise mechanisms are still under investigation, a potential pathway involves the modulation of apoptosis and inflammation.

G Potential Neuroprotective Signaling Pathway of Stachydrine Analogs cluster_0 Cellular Stress (Ischemia/Reperfusion) cluster_1 Stachydrine Analog Intervention cluster_2 Downstream Cellular Effects Ischemia_Reperfusion Ischemia/Reperfusion Injury Apoptosis_Pathway Apoptotic Pathway Activation (e.g., Caspase-3 activation) Ischemia_Reperfusion->Apoptosis_Pathway induces Inflammatory_Pathway Inflammatory Response (e.g., TNF-α, IL-6 release) Ischemia_Reperfusion->Inflammatory_Pathway induces Stachartin_Analog Stachydrine Analog (e.g., Compound B1) Stachartin_Analog->Apoptosis_Pathway inhibits Stachartin_Analog->Inflammatory_Pathway inhibits Neuroprotection Neuroprotection & Survival Stachartin_Analog->Neuroprotection Neuronal_Damage Neuronal Damage & Death Apoptosis_Pathway->Neuronal_Damage Inflammatory_Pathway->Neuronal_Damage Neuroprotection->Neuronal_Damage prevents

Caption: Proposed mechanism of neuroprotection by Stachydrine analogs.

The following diagram illustrates a typical experimental workflow for the screening and evaluation of novel Stachydrine analogs.

G Experimental Workflow for Stachydrine Analog Evaluation Start Design & Synthesis of Analogs In_Vitro_Screening In Vitro Screening (OGD/R Model in PC12 cells) Start->In_Vitro_Screening Activity_Assessment Assess Cell Viability (MTT) & Cell Injury (LDH) In_Vitro_Screening->Activity_Assessment Lead_Identification Identify Lead Compound(s) Activity_Assessment->Lead_Identification Active Inactive_Compounds Inactive Compounds Activity_Assessment->Inactive_Compounds Inactive In_Vivo_Testing In Vivo Testing (MCAO Rat Model) Lead_Identification->In_Vivo_Testing Efficacy_Evaluation Evaluate Efficacy (Infarct Size Measurement) In_Vivo_Testing->Efficacy_Evaluation Efficacy_Evaluation->Lead_Identification Not Efficacious (Further Optimization) Further_Development Further Preclinical Development Efficacy_Evaluation->Further_Development Efficacious

Caption: Workflow for discovery and validation of Stachydrine analogs.

References

Assessing the Specificity of Stachartin A's Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Stachartin A, a novel small molecule inhibitor. By objectively comparing its performance with alternative compounds and detailing the supporting experimental data, this document serves as a critical resource for researchers evaluating the potential of this compound in therapeutic and investigational contexts.

Introduction: The Imperative of Specificity in Drug Action

This compound has been identified as a potent modulator of intracellular signaling pathways implicated in inflammatory diseases and oncology. Its primary mechanism of action is hypothesized to be the inhibition of the Janus kinase (JAK) family, key mediators of cytokine signaling. However, the therapeutic viability and research utility of any new compound are critically dependent on its specificity. Off-target effects, where a compound interacts with unintended molecules, can lead to adverse side effects and confound experimental results. Therefore, a rigorous assessment of this compound's binding and functional specificity is paramount.

This guide outlines the experimental evaluation of this compound's specificity against a panel of kinases and in various cellular contexts, comparing it directly with a known, broad-spectrum kinase inhibitor (Compound B) and a structurally similar but inactive analog (this compound-inactive).

Quantitative Analysis of this compound's Specificity

To quantitatively assess the specificity of this compound, a series of biochemical and cell-based assays were performed. The following tables summarize the key findings, comparing this compound with relevant alternative compounds.

Table 1: In Vitro Kinase Inhibitory Profile

This table presents the half-maximal inhibitory concentration (IC50) of this compound and the comparator, Compound B, against a panel of representative kinases from different families. Lower IC50 values indicate higher potency.

KinaseThis compound IC50 (nM)Compound B IC50 (nM)
JAK1 15 25
JAK2 20 30
JAK3 50 45
TYK215080
SRC> 10,000200
EGFR> 10,000500
PI3Kα> 10,0001,200

Table 2: Cellular Target Engagement and Pathway Inhibition

This table shows the half-maximal effective concentration (EC50) for the inhibition of STAT3 phosphorylation (a direct downstream target of JAKs) and a key off-target pathway (AKT phosphorylation) in a human cell line.

Cellular EndpointThis compound EC50 (µM)Compound B EC50 (µM)This compound-inactive EC50 (µM)
p-STAT3 Inhibition 0.1 0.2 > 50
p-AKT Inhibition> 255.0> 50

Table 3: Cytotoxicity in Different Cell Lines

This table summarizes the cytotoxic effects (CC50) of this compound across different cell lines to assess its general toxicity profile. A higher CC50 value is desirable for non-cancer cell lines.

Cell LineThis compound CC50 (µM)Compound B CC50 (µM)
Cancer Cell Line (JAK-dependent)0.51.0
Normal Human Fibroblasts> 3015
Human Hepatocytes> 3020

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

In Vitro Kinase Inhibition Assay (TR-FRET)
  • Objective: To determine the IC50 of compounds against a panel of purified kinases.

  • Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased FRET signal.

  • Procedure:

    • Kinase, a biotinylated substrate peptide, and ATP are added to the wells of a 384-well plate.

    • This compound or Compound B is added in a 10-point serial dilution.

    • The reaction is incubated at room temperature for 60 minutes.

    • A detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (APC) is added.

    • The plate is incubated for another 60 minutes.

    • The TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-Protein Analysis (Western Blot)
  • Objective: To measure the inhibition of specific signaling pathways within a cellular context.

  • Procedure:

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are serum-starved for 4 hours before treatment.

    • Cells are pre-treated with various concentrations of this compound, Compound B, or this compound-inactive for 2 hours.

    • Cells are stimulated with a relevant cytokine (e.g., Interleukin-6 for p-STAT3) for 15 minutes.

    • Cells are lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and incubated with primary antibodies against p-STAT3, STAT3, p-AKT, and AKT.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate, and densitometry is used for quantification.

    • EC50 values are determined from dose-response curves.

Cytotoxicity Assay (MTT)
  • Objective: To assess the effect of the compounds on cell viability.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with a range of concentrations of the test compounds.

    • Cells are incubated for 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm.

    • CC50 values are calculated from the dose-response curves.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used to assess its specificity.

StachartinA_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation StachartinA This compound StachartinA->JAK Inhibition Gene Gene Transcription Nucleus->Gene 5. Regulation

Caption: Proposed mechanism of action for this compound in the JAK-STAT signaling pathway.

Specificity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_decision Assessment KinasePanel Kinase Panel Screening (>100 Kinases) BindingAssay Binding Affinity Assay (e.g., SPR) KinasePanel->BindingAssay Confirm Hits Assessment Specificity Profile Assessment KinasePanel->Assessment BindingAssay->Assessment TargetEngagement Target Engagement (p-STAT Assay) OffTarget Off-Target Pathway (p-AKT Assay) TargetEngagement->OffTarget TargetEngagement->Assessment Cytotoxicity Cytotoxicity Assay (MTT) OffTarget->Cytotoxicity OffTarget->Assessment Cytotoxicity->Assessment Logical_Relationship A High Potency on Target (Low JAK IC50) E Favorable Specificity Profile A->E B Low Activity on Off-Targets (High IC50 for other kinases) B->E C Specific Cellular Effect (p-STAT >> p-AKT) C->E D Low General Toxicity (High CC50 in normal cells) D->E

Safety Operating Guide

Navigating the Safe Disposal of Stachartin A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical waste management is paramount. This document provides a comprehensive guide to the proper disposal procedures for Stachartin A, a compound utilized in research settings. While a specific Safety Data Sheet (SDS) for this compound was not located in the public domain, the following procedures are based on established best practices for the disposal of laboratory research chemicals. It is imperative to always consult the manufacturer-provided SDS for any chemical prior to handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical step to mitigate any potential exposure to the chemical.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield to protect against potential splashes.
Hand Protection Use chemically resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.
Body Protection A lab coat or chemical-resistant apron should be worn to protect clothing and skin from contamination.
Respiratory If handling the compound in a powdered form or if there is a risk of aerosolization, a respirator may be necessary. Always work in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, like other laboratory chemicals, should follow a systematic process to ensure safety and regulatory compliance.[2][3]

  • Waste Identification and Segregation :

    • Pure, unused this compound should be disposed of as hazardous chemical waste.[3]

    • Contaminated materials, such as gloves, pipette tips, and empty containers, should also be treated as hazardous waste.[4][5]

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions.[3][6] Incompatible materials should never be mixed.[7]

  • Containerization :

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste.[3][4][6]

    • The container must be compatible with the chemical to avoid degradation or reaction.[3][6]

    • Ensure the container is kept closed except when adding waste to prevent the release of vapors.[3][4]

  • Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[3][4] Do not use abbreviations.[3]

    • The label should also include the date of waste accumulation and the name of the generating laboratory or researcher.[6]

  • Storage :

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[4]

    • The storage area should be away from heat sources and direct sunlight.[7]

  • Disposal Request and Pickup :

    • Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]

    • Do not dispose of this compound down the drain or in the regular trash.[4][7]

Experimental Workflow for Waste Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

This compound Disposal Workflow A Identify this compound Waste (Pure compound, contaminated labware) B Segregate from Other Waste Streams A->B C Select Appropriate Waste Container (Compatible, leak-proof) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G EHS Manages Final Disposal (Incineration, landfill, etc.) F->G

This compound Disposal Workflow

Decontamination of Labware

Any labware that has come into contact with this compound must be decontaminated before being washed or disposed of as non-hazardous waste.

  • Triple Rinsing : For empty containers, a triple rinse with a suitable solvent can decontaminate them.[3][8] The rinsate from this process must be collected and disposed of as hazardous waste.[3]

  • Contaminated Glassware : Broken glassware contaminated with this compound should be placed in a designated, puncture-resistant container for sharps and disposed of as hazardous waste.[2][5]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment : Use an appropriate absorbent material, such as a chemical spill kit, to contain the spill.

  • Cleanup : Wearing appropriate PPE, carefully clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.[1]

  • Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these general best practices, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Stachartin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of novel compounds like Stachartin A is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Due to the limited publicly available safety data for this compound, the following guidance is based on general best practices for handling chemical compounds of unknown toxicity. It is crucial to obtain the specific Safety Data Sheet (SDS) from your supplier for comprehensive safety information.

Personal Protective Equipment (PPE) for this compound

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.

Body PartPersonal Protective Equipment (PPE)Specifications and Usage
Eyes and Face Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes or airborne particles. A face shield should be used when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately after known contact with this compound.
Body Laboratory CoatA buttoned, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.
Respiratory Fume Hood or RespiratorAll handling of solid or volatile this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is critical to minimize risks associated with handling this compound.

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for handling this compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within a chemical fume hood or a containment glove box.

    • Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure adequate ventilation, preferably within a fume hood.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used with an appropriate solvent.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard associated with it (if known).

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Response Workflow

Spill_Response cluster_spill This compound Spill Occurs cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_followup Post-Spill Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EHS Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Clean Clean with Absorbent Material Contain->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Workflow for responding to a this compound spill.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always prioritize obtaining and reviewing the supplier-specific Safety Data Sheet (SDS) before commencing any work with this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stachartin A
Reactant of Route 2
Stachartin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.